molecular formula C7H8BrNO B1283595 (5-Bromo-6-methylpyridin-2-yl)methanol CAS No. 137778-11-1

(5-Bromo-6-methylpyridin-2-yl)methanol

Cat. No.: B1283595
CAS No.: 137778-11-1
M. Wt: 202.05 g/mol
InChI Key: JUUUESPVQDOIBC-UHFFFAOYSA-N
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Description

(5-Bromo-6-methylpyridin-2-yl)methanol is a high-value brominated pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both a hydroxymethyl group and a bromine atom on the pyridine ring, makes it a key intermediate for constructing more complex, nitrogen-containing heterocycles. These structures are frequently explored in pharmaceutical research for their potential biological activity. The primary application of this compound is as a crucial synthetic intermediate in the discovery and development of new active pharmaceutical ingredients (APIs). It is particularly valuable in the synthesis of advanced sulfonamide derivatives and other pharmacologically relevant scaffolds. For instance, related bromopyridyl methanol compounds are utilized in the development of novel receptor antagonists, showcasing the utility of this chemical class in creating targeted therapeutic agents . The compound can be processed further into other key intermediates, such as N-(5-Bromo-6-methylpyridin-2-yl)-2-methylpropanamide, which is specifically employed in the synthesis of fine chemicals and pharmaceutical compounds . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUUESPVQDOIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568127
Record name (5-Bromo-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-11-1
Record name (5-Bromo-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-6-methylpyridin-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-6-methylpyridin-2-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a bromo moiety, a methyl group, and a hydroxymethyl functional group on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for therapeutic applications.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (5-Bromo-6-methylpyridin-2-yl)methanol, offering a technical resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-Bromo-6-methylpyridin-2-yl)methanol is fundamental to its application in chemical synthesis. The key properties are summarized in the table below. While experimentally determined data for some properties are limited in publicly accessible literature, predicted values provide useful estimates for reaction planning and characterization.

PropertyValueSource
CAS Number 137778-11-1
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Off-white to yellow solid[2]
Boiling Point (Predicted) 301.8 ± 37.0 °C[2]
Density (Predicted) 1.503 ± 0.06 g/cm³[2]
pKa (Predicted) -0.43 ± 0.10[2]

Synthesis of (5-Bromo-6-methylpyridin-2-yl)methanol

The synthesis of (5-Bromo-6-methylpyridin-2-yl)methanol can be approached through two primary retrosynthetic pathways, both starting from commercially available precursors.

Method 1: Reduction of Methyl 5-bromo-6-methylpicolinate

This is a widely employed method that involves the reduction of the ester functionality of Methyl 5-bromo-6-methylpicolinate to the corresponding primary alcohol.

Experimental Protocol: Reduction of Methyl 5-bromo-6-methylpicolinate

Materials:

  • Methyl 5-bromo-6-methylpicolinate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-bromo-6-methylpicolinate in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude (5-Bromo-6-methylpyridin-2-yl)methanol.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a protic solvent that is suitable for dissolving both the ester and sodium borohydride.

  • Sodium Borohydride as Reducing Agent: Sodium borohydride is a mild and selective reducing agent that effectively reduces esters to alcohols without affecting the pyridine ring or the bromo substituent.

  • Ice Bath: The initial cooling is crucial to control the exothermic reaction between sodium borohydride and methanol, preventing runaway reactions and improving selectivity.

  • Aqueous Workup and Extraction: This standard procedure is used to remove inorganic byproducts and isolate the desired alcohol.

Method 2: Oxidation of 5-Bromo-2-methylpyridine

An alternative synthetic route involves the direct oxidation of the methyl group of 5-Bromo-2-methylpyridine to the corresponding alcohol. This method can be achieved using various oxidizing agents.

Conceptual Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine

Materials:

  • 5-Bromo-2-methylpyridine

  • A suitable oxidizing agent (e.g., Selenium dioxide, or a multi-step process involving N-bromosuccinimide followed by hydrolysis)

  • Appropriate solvent (e.g., Dioxane, water)

  • Standard workup and purification reagents

General Procedure Outline:

  • Dissolve 5-Bromo-2-methylpyridine in a suitable solvent.

  • Treat the solution with an appropriate oxidizing agent under controlled temperature conditions.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous workup to quench the reaction and remove byproducts.

  • Isolate the crude product by extraction.

  • Purify the crude product by column chromatography or recrystallization.

Note: The specific conditions and reagents for this oxidation can vary significantly and require careful optimization to achieve good yields and selectivity. Researchers should consult relevant literature for detailed procedures.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of (5-Bromo-6-methylpyridin-2-yl)methanol, possessing both a reactive bromo group and a primary alcohol, makes it a valuable synthon for a variety of chemical transformations.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality can readily undergo several common reactions:

  • Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters.[3]

  • Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base, followed by reaction with an alkyl halide, yields the corresponding ether.[4]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

Reactions at the Bromo Group

The bromo substituent on the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromo group can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or heteroaryl substituents at the 5-position of the pyridine ring.[5][6] This reaction is fundamental in building the complex scaffolds of many kinase inhibitors.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • (5-Bromo-6-methylpyridin-2-yl)methanol

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

  • Standard workup and purification reagents

General Procedure Outline:

  • In a reaction vessel, combine (5-Bromo-6-methylpyridin-2-yl)methanol, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly effective in catalyzing the cross-coupling reaction. The choice of ligand on the palladium can influence the reaction efficiency.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Application in Kinase Inhibitor Synthesis

The structural motif derived from (5-Bromo-6-methylpyridin-2-yl)methanol is prevalent in a number of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The pyridine core acts as a scaffold, and the substituents introduced via the bromo and hydroxymethyl groups can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: General synthetic strategy for kinase inhibitors.

Conclusion

(5-Bromo-6-methylpyridin-2-yl)methanol is a strategically important building block in modern synthetic and medicinal chemistry. Its well-defined reactivity at both the bromo and hydroxymethyl positions allows for the convergent and efficient synthesis of complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, established synthetic routes, and key applications, offering a valuable resource for researchers in the field. The continued exploration of the reactivity of this versatile intermediate will undoubtedly lead to the discovery of new and innovative bioactive compounds.

References

  • Supporting Information. DOI. [Link]

  • Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169. PubChem. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2 - CORE. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. PubChem. [Link]

  • The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Gupea. [Link]

  • Synthesis and characterization of hybrid drugs based on ruthenium complex moiety and biologically active organic compounds. Université de Lorraine. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(2)/[8].pdf]([Link]8].pdf)

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. PMC. [Link]

  • Current Chemistry Letters. Growing Science. [Link]

Sources

(5-Bromo-6-methylpyridin-2-yl)methanol structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (5-Bromo-6-methylpyridin-2-yl)methanol

Executive Summary

(5-Bromo-6-methylpyridin-2-yl)methanol is a high-value heterocyclic building block utilized extensively in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture offers a unique trifecta of chemical handles: a nucleophilic primary alcohol at C2, an electrophilic bromine at C5, and a steric methyl blocker at C6.[1] This specific substitution pattern allows for orthogonal functionalization, making it a critical scaffold for synthesizing kinase inhibitors, GPCR ligands, and complex macrocycles where metabolic stability and conformational control are paramount.[1]

This guide details the structural properties, validated synthetic routes, and reactivity profiles of this scaffold, providing researchers with actionable protocols for its integration into drug development pipelines.[1]

Structural Anatomy & Physico-Chemical Properties[1]

The utility of (5-Bromo-6-methylpyridin-2-yl)methanol lies in its ability to serve as a "linchpin" scaffold.[1] The 2,5,6-substitution pattern is not arbitrary; it is designed to maximize synthetic divergence while modulating biological properties.[1]

Structural Logic
  • C2-Methanol (-CH₂OH): Acts as the primary "linker" handle.[1] It is easily converted into ethers, amines (via activation), or aldehydes (for reductive amination).[1]

  • C5-Bromine (-Br): The "diversity" handle.[1] Positioned para to the nitrogen (electron-deficient), it is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C6-Methyl (-CH₃): The "modulator."[1] This group provides steric bulk adjacent to the nitrogen and the C5-position.[1] It often improves metabolic stability by blocking the C6 oxidation site and can induce beneficial atropisomerism when coupled to bulky aryls at C5.[1]

Key Properties Table[1]
PropertyValue / DescriptorRelevance
Molecular Formula C₇H₈BrNOCore Stoichiometry
Molecular Weight 202.05 g/mol Fragment-based screening (<300 Da)
Precursor CAS 1215860-20-0 (Ester)Primary commercial starting material
LogP (Calc) ~1.2 - 1.5Favorable lipophilicity for CNS penetration
H-Bond Donors 1 (-OH)Key interaction point for receptor binding
H-Bond Acceptors 2 (N, O)Pyridine N is a weak base (pKa ~3-4)

Synthetic Strategy & Manufacturing

While direct halogenation of 6-methyl-2-pyridinemethanol is possible, it often suffers from poor regioselectivity (yielding mixtures of 3-bromo and 5-bromo isomers).[1] The industry-standard, high-fidelity route proceeds via the reduction of Methyl 5-bromo-6-methylpicolinate .[1]

Validated Synthetic Workflow

The synthesis is a two-step sequence ensuring regiochemical purity.[1]

  • Precursor Sourcing: Start with Methyl 5-bromo-6-methylpicolinate (CAS 1215860-20-0).[1]

  • Chemoselective Reduction: Conversion of the ester to the alcohol using Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1]

Note on Selectivity: The presence of the C5-Bromine requires mild reducing conditions to avoid hydrodehalogenation (loss of the Br atom).[1] NaBH₄ in MeOH/THF is preferred over catalytic hydrogenation for this reason.[1]

SynthesisWorkflow Start Methyl 5-bromo-6-methylpicolinate (CAS 1215860-20-0) Intermediate Borate Complex Start->Intermediate Hydride Transfer Reagent NaBH4 / CaCl2 (MeOH/THF, 0°C) Reagent->Start Reagent Addition Product (5-Bromo-6-methylpyridin-2-yl)methanol Target Scaffold Intermediate->Product Acidic Workup (Quench)

Figure 1: Chemoselective reduction pathway preserving the aryl bromide.

Reactivity Profile & Orthogonal Functionalization

This scaffold allows for "divergent synthesis," where the order of operations dictates the final library diversity.[1]

Pathway A: C5-First Functionalization (Suzuki Coupling)

The C5-Br bond is activated by the electron-deficient pyridine ring.[1]

  • Reagent: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃.[1]

  • Outcome: Biaryl system with a free alcohol tail.[1]

  • Use Case: When the alcohol is needed for solubility or H-bonding in the final drug.[1]

Pathway B: C2-First Functionalization (Activation)

The alcohol is converted to a leaving group (Mesylate/Chloride) or oxidized.[1]

  • Reagent: SOCl₂ (for Chloride) or MsCl/TEA (for Mesylate).[1]

  • Outcome: Highly reactive alkylating agent.[1]

  • Use Case: Attaching the pyridine core to a larger macrocycle or amine scaffold before diversifying the C5 position.[1]

ReactivityMap Core (5-Bromo-6-methylpyridin-2-yl)methanol Oxidation Oxidation (MnO2) -> Aldehyde Core->Oxidation  C2 Modification Activation Activation (MsCl/TEA) -> Leaving Group Core->Activation  C2 Modification Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki  C5 Modification Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald  C5 Modification

Figure 2: Divergent reactivity map showing orthogonal handles at C2 and C5.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Reduction of Methyl 5-bromo-6-methylpicolinate

Rationale: NaBH₄ is used with MeOH to ensure mild reduction without dehalogenation.[1]

  • Setup: Charge a 3-neck round-bottom flask with Methyl 5-bromo-6-methylpicolinate (1.0 equiv) and anhydrous THF (5 mL/mmol).

  • Cooling: Cool the solution to 0°C under N₂ atmosphere.

  • Addition: Add Methanol (2 mL/mmol) followed by portion-wise addition of NaBH₄ (4.0 equiv). Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of Ester).[1]

  • Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C5

Rationale: The sterically hindered C6-methyl requires a robust catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Reagents: Combine (5-Bromo-6-methylpyridin-2-yl)methanol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Dissolve in 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

  • Heating: Heat to 80–90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

Safety & Handling (MSDS Summary)

  • Hazards: Pyridine derivatives are generally irritants.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic alcohol can be prone to slow oxidation if exposed to air/light over long periods.[1]

References

  • PubChem. Methyl 6-bromo-5-methylpyridine-2-carboxylate (Precursor Data). National Library of Medicine.[1] Available at: [Link][1]

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General protocol reference for 2-methyl-5-bromo pyridines). Available at: [Link][1]

Sources

Spectroscopic Data of (5-Bromo-6-methylpyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for (5-Bromo-6-methylpyridin-2-yl)methanol (CAS No. 137778-11-1), a key building block in medicinal chemistry. Understanding the spectroscopic signature of this molecule is paramount for identity confirmation, purity assessment, and quality control in drug discovery and development pipelines. This document moves beyond a simple data dump, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in established scientific principles.

Molecular Profile and Its Spectroscopic Implications

(5-Bromo-6-methylpyridin-2-yl)methanol, with the chemical formula C₇H₈BrNO, is a substituted pyridine derivative.[1][2] Its structure, featuring a brominated pyridine ring with methyl and hydroxymethyl substituents, gives rise to a unique and interpretable spectroscopic fingerprint. The strategic placement of the bromine atom and the electron-donating methyl and hydroxymethyl groups significantly influences the electronic environment of the pyridine ring, which is directly reflected in its Nuclear Magnetic Resonance (NMR) spectra. The hydroxyl and aromatic functionalities produce characteristic absorption bands in Infrared (IR) spectroscopy, while the overall structure dictates a predictable fragmentation pattern in Mass Spectrometry (MS).

A comprehensive analysis of these spectroscopic data points provides a self-validating system for the unambiguous identification and characterization of this compound. While experimental data from commercial suppliers is available, it is often not publicly detailed.[3] Therefore, this guide will also draw upon spectral data from closely related analogs and established principles of spectroscopic interpretation to provide a robust analytical framework.

Molecular Structure of (5-Bromo-6-methylpyridin-2-yl)methanol

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Sample (5-Bromo-6-methylpyridin-2-yl)methanol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of (5-Bromo-6-methylpyridin-2-yl)methanol through NMR, IR, and MS provides a robust and self-validating methodology for its identification and quality control. Each technique offers complementary information, and when used in concert, they allow for the unambiguous confirmation of the molecule's structure. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to confidently utilize this important chemical intermediate in their synthetic and developmental endeavors.

References

  • MySkinRecipes. (5-Bromo-6-methylpyridin-2-yl)methanol. [Link]

  • PubChem. (5-Bromopyridin-2-yl)methanol. [Link]

  • PubChem. (6-Bromopyridin-2-yl)methanol. [Link]

  • Parkway Scientific. HI-186 (5-Bromo-4-methylpyridin-3-yl)methanol. [Link]

  • Ali, T. E., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 224. [Link]

  • Journal of Indian Research. (2015). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 3(4), 215-218. [Link]

  • Metin, A. U. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. [Link]

Sources

13C NMR of (5-Bromo-6-methylpyridin-2-yl)methanol

Technical Guide: C NMR Structural Elucidation of (5-Bromo-6-methylpyridin-2-yl)methanol

Part 1: Executive Summary & Structural Framework

This guide provides a comprehensive technical framework for the acquisition, processing, and interpretation of the Carbon-13 NMR spectrum of (5-Bromo-6-methylpyridin-2-yl)methanol . This molecule represents a trisubstituted pyridine scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and anticancer agents.

The structural elucidation of this compound presents specific challenges due to the electronic competition between the electron-withdrawing bromine (C5), the electron-donating methyl group (C6), and the hydroxymethyl moiety (C2). This guide prioritizes the differentiation of quaternary carbons and the identification of heavy-atom effects.

Molecular Geometry & Numbering
  • Core: Pyridine Ring (6-membered heterocycle).

  • Substituents:

    • Position 2: Hydroxymethyl (

      
      ) – Inductive withdrawer, H-bond donor.
      
    • Position 5: Bromine (

      
      ) – Heavy atom, resonance donor/inductive withdrawer.
      
    • Position 6: Methyl (

      
      ) – Weak inductive donor.
      

Part 2: Experimental Methodology

To ensure high-fidelity data suitable for regulatory submission or publication, the following acquisition protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-

    
      is the preferred solvent over 
    
    
    .
    • Reasoning: The polar hydroxymethyl group can lead to aggregation or line broadening in non-polar solvents. DMSO ensures complete solubility and stabilizes the hydroxyl proton exchange, sharpening the associated signals in correlated

      
       NMR.
      
  • Concentration: 20–30 mg in 0.6 mL solvent (approx. 0.1 M).

    • Note: Lower concentrations require excessive scan numbers for quaternary carbon detection (C2, C5, C6).

Acquisition Parameters (500 MHz Instrument equivalent)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard 1D

with NOE enhancement for protonated carbons.
Spectral Width 240 ppm (-10 to 230 ppm)Covers all aliphatic and aromatic regions, including potential impurities.
Relaxation Delay (

)
3.0 - 5.0 seconds CRITICAL: Quaternary carbons (C2, C5, C6) have long

relaxation times. Short

leads to signal suppression.
Scans (NS) 1024 - 2048Required for adequate S/N ratio on unprotonated carbons.
Temperature 298 K (25°C)Standard ambient.
Workflow Diagram

The following diagram outlines the logical flow for validating the structure using NMR.

ExperimentalWorkflowcluster_logicValidation LoopStartSample Preparation(DMSO-d6)Acq11H NMR(Integration Check)Start->Acq1Acq213C NMR(Broadband Decoupled)Acq1->Acq2 Purity >95%Acq3DEPT-135(Phase Editing)Acq2->Acq3 MultiplicityAcq4HSQC/HMBC(2D Correlation)Acq2->Acq4 ConnectivityProcessFourier Transform& PhasingAcq3->ProcessAcq4->ProcessAssignStructuralAssignmentProcess->AssignAssign->Acq2 Ambiguity? Increase D1

Caption: Step-by-step experimental workflow ensuring data integrity from sample prep to final assignment.

Part 3: Spectral Assignment & Interpretation

The following data represents the consensus chemical shift assignment derived from chemometric prediction algorithms (ChemDraw/MestReNova) and established pyridine substituent additivity rules [1, 2].

Chemical Shift Table (Predicted in DMSO- )
Carbon No.[1][2][3][4][5][6][7][8][9]TypeShift (

, ppm)
Signal DescriptionAssignment Logic
C6

(Ar)
158.5 Low intensityDeshielded by N (ipso) and Methyl (ipso).
C2

(Ar)
156.2 Low intensityDeshielded by N (ipso) and Oxygen (beta).
C4

(Ar)
139.8 High intensityPara to Methyl; Ortho to Bromine.
C3

(Ar)
119.5 High intensityBeta to Nitrogen; shielded relative to benzene.
C5

(Ar)
118.0 Low intensityHeavy Atom Effect: Bromine shields the ipso carbon significantly.
C7

64.5 Medium (Negative in DEPT)Typical benzylic/primary alcohol region.
C8

24.2 Medium (Positive in DEPT)Methyl on heteroaromatic ring.
Detailed Mechanistic Analysis
The "Heavy Atom" Effect (C5)

The most distinct feature of this spectrum is the chemical shift of C5 . Typically, electronegative substituents deshield the attached carbon (move it downfield, >130 ppm). However, Bromine is a "heavy atom" with a large electron cloud.

  • Mechanism: Spin-orbit coupling and diamagnetic shielding cause an upfield shift (shielding) relative to a chloro- or fluoro- analog.

  • Result: C5 appears at ~118 ppm, which is unusually upfield for a substituted aromatic carbon, potentially overlapping with C3.

The Pyridine Ring Current (C2 vs C6)

Differentiation between C2 and C6 is critical.

  • C6 (158.5 ppm): Directly adjacent to Nitrogen (deshielding) and the Methyl group (weak deshielding, +9 ppm effect).

  • C2 (156.2 ppm): Adjacent to Nitrogen and the

    
     group. While Oxygen is electronegative, the methylene spacer (
    
    
    ) attenuates the effect compared to a direct attachment.
  • Validation: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to definitively assign these.

    • HMBC: The Methyl protons (

      
      ) will show a strong 3-bond correlation to C5  and C6 , but NOT to C2.
      
Electronic Effects Diagram

This diagram visualizes how substituents push and pull electron density, influencing the chemical shifts.

ElectronicEffectscluster_ringPyridine CoreBrBromine (Br)C5C5 (Ipso)~118 ppm(Shielded)Br->C5 Heavy Atom Effect(Upfield Shift)MeMethyl (CH3)C6C6 (Ipso)~158 ppm(Deshielded)Me->C6 Inductive Donor(Weak Downfield)OHMethanol (CH2OH)C2C2 (Ipso)~156 ppm(Deshielded)OH->C2 Inductive(Downfield)

Caption: Influence of substituents on the chemical shift of the quaternary carbons.

Part 4: Troubleshooting & Self-Validation

When analyzing the spectrum, researchers may encounter specific artifacts. Use this checklist to validate your data.

  • Missing Peaks (The "Quaternary Trap"):

    • Symptom:[2][3][8][10] Only 4 or 5 peaks are visible instead of 7.

    • Cause: C2, C5, and C6 are quaternary. They lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long relaxation times (

      
      ).
      
    • Solution: Increase the Relaxation Delay (

      
      ) to >3 seconds and increase the number of scans (NS).
      
  • Solvent Overlap:

    • Symptom:[2][3][8][10] A large septet appears around 39.5 ppm (DMSO-

      
      ) or a triplet at 77.0 ppm (
      
      
      ).
    • Action: Ensure the Methyl peak (~24 ppm) is not obscured by solvent impurities. In DMSO, the methyl peak is safely upfield of the solvent signal.

  • DEPT-135 Validation:

    • Run a DEPT-135 experiment.

    • Up (Positive):

      
       (C3, C4) and 
      
      
      (Methyl).
    • Down (Negative):

      
       (Methanol carbon).
      
    • Invisible: C2, C5, C6.

    • Result: If C5 appears in the DEPT spectrum, your assignment of the structure is incorrect (it implies a proton is attached).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • SDBS (Spectral Database for Organic Compounds). Simulated and experimental data for pyridine derivatives. AIST. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to Determining the Solubility of (5-Bromo-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-6-methylpyridin-2-yl)methanol is a substituted pyridine methanol derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its progression through the drug discovery pipeline. Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides a comprehensive framework for the systematic evaluation of the aqueous and organic solubility of (5-Bromo-6-methylpyridin-2-yl)methanol. It details the underlying principles of thermodynamic and kinetic solubility, provides validated, step-by-step experimental protocols for their determination, and outlines methods for robust data analysis and interpretation. This document is intended to serve as a practical resource for scientists aiming to establish a foundational solubility profile for this and other novel compounds of interest.

Introduction: The Critical Role of Solubility

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a cornerstone attribute. It is the measure of a compound's ability to dissolve in a solvent to form a homogeneous system and is a prerequisite for absorption and achieving the desired drug concentration in systemic circulation for a pharmacological response.[1][2][3]

Poor aqueous solubility can lead to a cascade of developmental hurdles:

  • Inaccurate Bioassay Results: Undissolved compounds in early-stage in vitro assays can lead to misleading structure-activity relationships (SAR) and the erroneous rejection of potentially potent molecules.[4]

  • Poor Bioavailability: A drug must be in solution at the site of absorption (e.g., the gastrointestinal tract) to be absorbed into the bloodstream.[1][2]

  • Formulation Difficulties: Developing a stable and effective dosage form for an insoluble compound is complex and resource-intensive.[5]

  • Toxicity Misinterpretation: Insufficient exposure in preclinical toxicity studies due to low solubility can mask potential safety liabilities.[5]

This guide focuses on (5-Bromo-6-methylpyridin-2-yl)methanol , a specific isomer within the bromomethylpyridine class. Given the absence of published solubility data for this precise molecule, this document provides the necessary theoretical background and practical, field-proven protocols to empower researchers to perform this essential characterization.

Physicochemical Profile and Solubility Hypothesis

Before embarking on experimental measurements, it is crucial to establish a preliminary physicochemical profile of the target molecule. This allows for the formation of a hypothesis regarding its expected solubility behavior.

The structure of (5-Bromo-6-methylpyridin-2-yl)methanol contains a polar pyridine ring and a hydroxyl group, which can act as hydrogen bond donors and acceptors, suggesting some degree of aqueous solubility. Conversely, the presence of a bromine atom and a methyl group contributes to its lipophilicity. The interplay between these features will govern its solubility.

Table 1: Predicted Physicochemical Properties of (5-Bromo-6-methylpyridin-2-yl)methanol

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₇H₈BrNOProvides the basis for molecular weight calculation.
Molecular Weight 202.05 g/mol Influences diffusion and dissolution rates.
SMILES CC1=C(Br)C=C(CO)N=C1A machine-readable representation of the molecular structure.
Predicted LogP ~1.5 - 2.5This value suggests a balance between hydrophilicity and lipophilicity. A positive LogP indicates a preference for a lipid environment over an aqueous one, hinting at potentially limited aqueous solubility.
Predicted pKa ~3.5 - 4.5 (Pyridinium ion)The pyridine nitrogen is basic and will be protonated at low pH. This ionization will significantly increase aqueous solubility in acidic conditions.

Note: LogP and pKa values are estimations derived from computational models and should be experimentally verified. Various online tools and software packages can provide these predictions.[6][7][8][9][10]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is essential for designing relevant experiments and correctly interpreting the results.[11]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a specific temperature and pressure. This is the "gold standard" measurement, often determined using the shake-flask method, and is crucial for late-stage development and formulation.[1][12]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. This method is high-throughput and mimics the conditions of in vitro biological assays, making it highly valuable for early discovery screening.[13][14][15]

Kinetic solubility values are often higher than thermodynamic ones because the rapid dilution can create a temporary, supersaturated state.[11]

G cluster_0 Drug Discovery Timeline cluster_1 Solubility Assays Discovery Early Discovery (HTS, Hit-to-Lead) Optimization Lead Optimization (Preclinical) Kinetic Kinetic Solubility (Turbidimetric Assay) Discovery->Kinetic Relevance for in vitro assays Development Development (Formulation) Thermo Thermodynamic Solubility (Shake-Flask Method) Optimization->Thermo Guiding formulation & dose prediction Development->Thermo Gold standard for final formulation Kinetic->Thermo Often higher value (Supersaturation)

Caption: Relationship between solubility types and the drug discovery process.

Experimental Design and Workflow

A robust determination of solubility requires a multi-faceted approach. The following workflow provides a logical progression from initial screening to definitive equilibrium measurements.

G start Obtain Solid Compound (5-Bromo-6-methylpyridin-2-yl)methanol prep_stock Prepare 10-20 mM Stock Solution in DMSO start->prep_stock solvent_selection Select Solvents: - pH 7.4 PBS (Physiological) - pH Buffers (e.g., 2.0, 5.0) - Organic Solvents (for formulation) start->solvent_selection kinetic_assay Protocol 1: Kinetic Solubility Assay (Turbidimetric) prep_stock->kinetic_assay data_kinetic Determine Kinetic Solubility Range (e.g., <10 µM, 10-50 µM, >50 µM) kinetic_assay->data_kinetic thermo_assay Protocol 2: Thermodynamic Solubility Assay (Shake-Flask) data_thermo Quantify Equilibrium Solubility via HPLC (µg/mL, µM) thermo_assay->data_thermo end Comprehensive Solubility Profile data_kinetic->end data_thermo->end solvent_selection->thermo_assay

Sources

Precision Functionalization of Bromopyridines: Electrophilic Substitution Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deactivation Paradox

In drug discovery, brominated pyridines are high-value scaffolds because the bromine atom serves as a versatile handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, introducing a second functional group via Electrophilic Aromatic Substitution (SEAr) is notoriously difficult.

The pyridine ring is


-deficient, making it resistant to electrophiles. The addition of a bromine atom introduces a mechanistic conflict: Bromine is an ortho/para director (resonance), but the pyridine nitrogen is a potent meta director (deactivation) that destabilizes the 

-complex at C2 and C4.

This guide details the specific methodologies required to overcome these electronic barriers, focusing on the N-oxide activation strategy as the industry-standard workaround for achieving high-yield, regioselective substitution.

Mechanistic Landscape: The Electronic Tug-of-War

To design a successful synthesis, one must understand why standard benzene rules fail here.

Neutral Bromopyridines (Direct Substitution)

Attempting direct SEAr (e.g., nitration, sulfonation) on a neutral bromopyridine is often futile or requires forcing conditions that degrade the substrate.

  • The Nitrogen Effect: The electronegative nitrogen withdraws density via induction (

    
    ) and resonance, leaving the C2, C4, and C6 positions positively charged. Electrophiles are repelled from these sites.
    
  • The Bromine Effect: While Br is an ortho/para director, its donating power (

    
    ) is insufficient to overcome the nitrogen's deactivation in a neutral ring.
    
  • Regioselectivity Outcome: If reaction occurs, it defaults to the C5 position (beta to nitrogen) in 3-bromopyridine, or the C3 position in 2-bromopyridine.

    • Example: Nitration of 3-bromopyridine yields 3-bromo-5-nitropyridine . The electrophile avoids C2/C4 (alpha/gamma to N) despite Br trying to direct there.

The N-Oxide Solution (Activated Substitution)

Oxidation to the Pyridine N-oxide transforms the ring. The oxygen atom donates electron density back into the ring (


), raising the HOMO energy and enabling SEAr.
  • Regioselectivity: The N-oxide group strongly directs Para (C4) and Ortho (C2) .

  • Dominance: This effect overrides the bromine substituent.

    • Example: Nitration of 2-bromopyridine N-oxide yields 2-bromo-4-nitropyridine N-oxide .

Visualization: Decision Logic & Mechanism[1]

The following diagram illustrates the divergent pathways based on substrate activation state.

G Start Target: Functionalize Bromopyridine Direct Direct SEAr Route (Neutral Ring) Start->Direct Standard Reagents Activated N-Oxide Route (Activated Ring) Start->Activated Oxidation Step Mech_Direct Mechanism: N-Deactivation Dominates Electrophile seeks C3/C5 (Beta) Direct->Mech_Direct Mech_Active Mechanism: Back-Donation from Oxygen Electrophile seeks C4 (Para) Activated->Mech_Active Prod_Direct Product: 3-Bromo-5-Nitropyridine (Low Yield, Harsh Conditions) Mech_Direct->Prod_Direct Nitration of 3-Bromopyridine Prod_Active Product: 2-Bromo-4-Nitropyridine (High Yield, Regioselective) Mech_Active->Prod_Active Nitration of 2-Bromopyridine N-Oxide

Caption: Divergent regioselectivity outcomes driven by N-oxide activation. The N-oxide pathway (Green) allows access to C4 functionalization, inaccessible via direct substitution.

Experimental Protocols

The following protocols are validated for the Nitration of 2-Bromopyridine via the N-oxide route. This workflow is superior to direct nitration due to milder conditions and cleaner regioselectivity.

Phase 1: N-Oxidation

Objective: Activate the ring.[1]

  • Reagents: 2-Bromopyridine (1.0 eq), m-CPBA (1.2 eq) or H₂O₂/Acetic Acid.

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve 2-bromopyridine in DCM (0.5 M).

    • Cool to 0°C. Slowly add m-CPBA (dissolved in DCM) over 30 minutes to control exotherm.

    • Warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitor: TLC (MeOH/DCM 1:9) will show a lower Rf spot (N-oxide).

  • Workup:

    • Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

    • Checkpoint: Expect a white/off-white solid. Yields typically >90%.

Phase 2: Electrophilic Nitration

Objective: Install the nitro group at C4.

  • Reagents: 2-Bromopyridine N-oxide (1.0 eq), Fuming HNO₃ (d=1.5), Conc. H₂SO₄.[3][4][5]

  • Safety: Fuming Nitric Acid is a potent oxidizer. Use a blast shield.

  • Procedure:

    • Place 2-Bromopyridine N-oxide in a round-bottom flask.

    • Add Conc.[3][4] H₂SO₄ (approx. 3 mL per gram of substrate) and cool to 0°C.

    • Add Fuming HNO₃ (1.5 eq) dropwise.

    • Critical Step: Heat the mixture to 90–100°C for 2–4 hours. (Unlike benzene, pyridines require heat even with N-oxide activation).

  • Workup:

    • Pour the reaction mixture onto crushed ice (Exothermic!).

    • Neutralize carefully with solid Na₂CO₃ or conc. NH₄OH to pH 7–8.

    • Extract with DCM or EtOAc.

    • Result: The major product is 2-bromo-4-nitropyridine N-oxide .

Phase 3: Deoxygenation (Reduction)

Objective: Restore the pyridine aromaticity.

  • Reagents: PCl₃ (Phosphorus Trichloride) or PPh₃.

  • Solvent: Chloroform or Toluene.

  • Procedure:

    • Dissolve the nitrated N-oxide in solvent.

    • Add PCl₃ (1.2 eq) dropwise at RT.

    • Heat to reflux for 1–2 hours.

  • Workup:

    • Quench with ice water. Basify with NaOH.[4]

    • Extract with DCM.

    • Final Product:2-Bromo-4-nitropyridine .[6]

Data Summary: Regioselectivity Matrix

The table below summarizes where the electrophile (E+) attacks based on the substrate and conditions.

SubstrateDirecting GroupDominant EffectMajor Site of Attack (E+)Notes
Pyridine N (Heteroatom)Deactivation (-I, -M)C3 (Beta) Requires harsh conditions; low yield.
2-Bromopyridine Br (C2)N-DeactivationC3/C5 Direct nitration is difficult; often fails.
3-Bromopyridine Br (C3)N-DeactivationC5 Br directs ortho/para, but N blocks C2/C4.
Pyridine N-Oxide N-O (C1)Activation (+M)C4 (Para) Standard route for 4-substituted pyridines.
2-Br-Pyridine N-Oxide N-O + BrN-O (+M)C4 N-oxide direction overpowers Br direction.

Strategic Considerations & Troubleshooting

Why Friedel-Crafts Fails

Do not attempt Friedel-Crafts alkylation or acylation on bromopyridines.

  • Reason: The Lewis Acid catalyst (AlCl₃) coordinates tightly to the pyridine nitrogen lone pair. This creates a positively charged complex that is even more deactivated than the neutral ring, completely shutting down the reaction.

  • Alternative: Use lithiation (Halogen-Metal Exchange) followed by reaction with an aldehyde or alkyl halide for C-C bond formation.

Safety: The "Runaway" Risk

During the nitration of N-oxides, the reaction is initially slow at low temperatures.

  • Risk: Accumulation of reagents. If heated too rapidly, the accumulated HNO3 can react all at once.

  • Control: Maintain strict temperature ramps. Ensure stirring is vigorous to prevent hot spots.

Visualization: Synthesis Workflow

Workflow Start 2-Bromopyridine Step1 1. Oxidation (m-CPBA, DCM) Start->Step1 Inter1 2-Br-Pyridine N-Oxide Step1->Inter1 Step2 2. Nitration (HNO3/H2SO4, 100°C) Inter1->Step2 Inter2 2-Br-4-Nitro N-Oxide Step2->Inter2 Step3 3. Reduction (PCl3, Reflux) Inter2->Step3 Final 2-Bromo-4-Nitropyridine (Target Scaffold) Step3->Final

Caption: Step-by-step synthetic pathway for the regioselective nitration of 2-bromopyridine.

References

  • BenchChem Technical Support. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines. BenchChem. 7

  • Hertog, H. J., & Combe, W. (2010).[8] Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives. Recueil des Travaux Chimiques des Pays-Bas. 8

  • University of Calgary. (2020).[9] Limitations of Friedel-Crafts reactions. Department of Chemistry. Link

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. 10

  • ResearchGate. (2025). Proposed pathway for the 4-selective substitution of 3-bromopyridine. 11

Sources

Methodological & Application

Synthesis of derivatives from (5-Bromo-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (5-Bromo-6-methylpyridin-2-yl)methanol

Executive Summary & Strategic Value

(5-Bromo-6-methylpyridin-2-yl)methanol (CAS: 88139-91-7) represents a high-value "bifunctional" scaffold in medicinal chemistry.[1] Its structural utility lies in the orthogonality of its reactive centers:

  • The C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to build core molecular complexity.[1]

  • The C2-Hydroxymethyl: A versatile "warhead" precursor.[1] It can be oxidized to an aldehyde for reductive amination, converted to a leaving group for nucleophilic substitution, or used directly in ether synthesis.

  • The C6-Methyl: Provides steric bulk often required to lock conformation in kinase inhibitor binding pockets (atropisomerism control).[1]

This guide details optimized protocols for diverging this scaffold into libraries of bioactive derivatives, focusing on maintaining chemoselectivity.

Strategic Reaction Pathways (Visual Workflow)

The following decision tree illustrates the logical flow for functionalizing this scaffold. Note the critical decision point regarding hydroxyl protection.

G Start (5-Bromo-6-methylpyridin-2-yl)methanol (Scaffold) Decision Decision Point: Base Sensitivity? Start->Decision PathA Path A: C-C Coupling (Suzuki-Miyaura) Decision->PathA Mild Base (Carbonates) PathB Path B: C-N Coupling (Buchwald-Hartwig) Decision->PathB Strong Base (Alkoxides) PathC Path C: Sidechain Oxidation (Aldehyde/Acid) Decision->PathC Oxidative Conditions Direct Direct Functionalization PathA->Direct Protect Protection Step (TBDMS-Cl) PathB->Protect PathC->Direct ProductB Aminopyridines Protect->ProductB ProductA Biaryl Derivatives Direct->ProductA ProductC Reductive Amination Precursors Direct->ProductC

Figure 1: Strategic divergence map.[1] Path B often requires protection to prevent alkoxide interference during the catalytic cycle.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Challenge: Pyridyl bromides can be sluggish electrophiles due to the electron-deficient ring.[1] Furthermore, the free alcohol can coordinate to Palladium or undergo side reactions. Solution: Use of Pd(dppf)Cl₂ is recommended.[1] The ferrocenyl ligand creates a large bite angle that facilitates reductive elimination, and the catalyst system is robust enough to tolerate the free hydroxyl group under aqueous conditions.

Materials:

  • Substrate: 1.0 equiv (5-Bromo-6-methylpyridin-2-yl)methanol

  • Boronic Acid: 1.2 – 1.5 equiv (Aryl/Heteroaryl boronic acid)[1]

  • Catalyst: 5 mol% [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[1]

  • Base: 3.0 equiv Cs₂CO₃ (Cesium Carbonate)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (x3).[1] Note: Oxygen is the enemy of Pd(0).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of Nitrogen.[1]

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: If the reaction stalls, add 2 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be more polar than the starting bromide.

Protocol B: C5-Amination via Buchwald-Hartwig (with Protection Strategy)

Challenge: Strong bases like NaOtBu (Sodium tert-butoxide) are standard for Buchwald couplings but can deprotonate the primary alcohol, leading to competitive etherification or catalyst poisoning.[1] Strategy: Transient protection with TBDMS (tert-Butyldimethylsilyl) is highly recommended for high yields.[1]

Step 1: Silyl Protection (Standard) [1]

  • React scaffold with 1.1 equiv TBDMS-Cl and 1.5 equiv Imidazole in DCM (0°C to RT, 2h). Quantitative yield expected.

Step 2: C-N Coupling

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos or BrettPhos (4 mol%).[1]

    • Why Xantphos? Excellent for heterocycles; wide bite angle stabilizes the catalyst.

  • Base: Cs₂CO₃ (weak) or NaOtBu (strong - use only with protected scaffold).[1]

  • Solvent: Anhydrous Toluene or Dioxane, 100°C.

Step 3: Deprotection

  • Treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF (1h, RT) to reveal the alcohol.[1]

Protocol C: Controlled Oxidation to the Aldehyde

Challenge: Over-oxidation to the carboxylic acid or degradation of the pyridine ring. Solution: Manganese Dioxide (MnO₂) is the reagent of choice. It is highly selective for benzylic/allylic/propargylic alcohols and will not touch the methyl group or the pyridine nitrogen under neutral conditions.

Materials:

  • Substrate: 1.0 equiv

  • Oxidant: Activated MnO₂ (10–20 equiv).[1] Note: Large excess is required due to surface-area dependent mechanism.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform.[1]

Procedure:

  • Dissolve substrate in DCM (0.1 M concentration).[1]

  • Add activated MnO₂.[1]

  • Stir vigorously at Room Temperature.

    • Monitoring: Check TLC every 2 hours.[1] Aldehydes are usually UV-active and run higher (less polar) than the alcohol.[1]

  • Filtration (Critical): Filter the black slurry through a pad of Celite . Wash the pad thoroughly with DCM.

  • Concentration: Evaporate solvent. The aldehyde is often unstable; use immediately in reductive amination (e.g., with NaBH(OAc)₃).

Comparative Data: Oxidation Methods

The following table summarizes why MnO₂ is preferred over other common oxidation methods for this specific scaffold.

MethodReagentSelectivity (Aldehyde vs Acid)Risk ProfileRecommendation
MnO₂ Activated MnO₂High (Stops at Aldehyde)Low.[1] Heterogeneous reaction.[1]Primary Choice
Swern (COCl)₂ / DMSOHighModerate.[1] Generates CO (toxic).[1]Secondary Choice
Jones CrO₃ / H₂SO₄Low (Over-oxidizes to Acid)High.[1] Harsh acidic conditions.[1]Avoid
Dess-Martin DMPHighModerate.[1] Reagent is expensive/explosive.[1]Good for small scale

References

  • Suzuki Coupling on Pyridines: Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557.[1]

  • Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [1]

  • MnO2 Oxidation Selectivity: Taylor, R. J., et al. (2005). Recent developments in manganese dioxide oxidations. Synthesis, 2005(13), 2065-2096.[1] [1]

  • Scaffold Data: PubChem Compound Summary for CID 119089638, [5-Bromo-6-(hydroxymethyl)-2-pyridinyl]methanol.[1] [1]

Sources

Directed ortho-metalation of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of Pyridines via Directed Ortho-Metalation (DoM)

Part 1: Executive Summary

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, yet it presents a distinct thermodynamic challenge compared to benzene. While benzene undergoes Electrophilic Aromatic Substitution (


), the electron-deficient nature of pyridine deactivates it toward electrophiles. Conversely, the pyridine ring is highly susceptible to nucleophilic attack at the C2/C6 positions.

Directed Ortho-Metalation (DoM) circumvents these limitations by utilizing a Directed Metalation Group (DMG) to coordinate a strong base, facilitating the removal of an ortho proton. This guide provides a high-fidelity framework for executing DoM on substituted pyridines, specifically addressing the "Pyridine Problem"—the competition between desired lithiation and undesired nucleophilic addition (Chichibabin-type reactions).

Part 2: Mechanistic Foundation & Strategic Planning

The "Pyridine Problem" and CIPE

Success in DoM relies on the Complex Induced Proximity Effect (CIPE) . The DMG coordinates the lithium aggregate, bringing the basic anion into proximity with the ortho proton. However, in pyridines, the low-lying LUMO of the C=N bond invites nucleophilic attack by alkyl-lithiums (


-BuLi), leading to dihydropyridine byproducts or polymerization.

Key Mechanistic Rules:

  • Coordination is Prerequisite: Without a DMG,

    
    -BuLi will attack the C2 position (nucleophilic addition) rather than deprotonate.
    
  • Base Sterics Matter: Non-nucleophilic bases (LiTMP, LDA) are required for substrates lacking strong DMGs or those highly prone to addition.

  • Temperature Control: Low temperatures (

    
    C) favor kinetic deprotonation over thermodynamic addition.
    
Decision Matrix: Base Selection

The choice of base is the single most critical variable. Use the following logic flow to select the appropriate reagent.

BaseSelection Start Start: Analyze Substrate StrongDMG Is a Strong DMG present? (Carbamate, Amide) Start->StrongDMG NucleophilicRisk Is C2/C6 blocked? StrongDMG->NucleophilicRisk Yes UseLiTMP Protocol B: Use LiTMP (Non-nucleophilic) (-78°C) StrongDMG->UseLiTMP No (Weak DMG: F, Cl, OR) UseBuLi Protocol A: Use n-BuLi or s-BuLi (-78°C) NucleophilicRisk->UseBuLi Yes (Blocked) UseLDA Use LDA (Intermediate Case) NucleophilicRisk->UseLDA No (Open C2/C6) Turbo Consider Turbo-Hauser (TMPMgCl·LiCl) UseLiTMP->Turbo If unstable at -78°C UseLDA->UseLiTMP If Yield < 50%

Figure 1: Decision matrix for selecting the lithiation agent based on substrate electronics and sterics.

Part 3: Regioselectivity Rules

Pyridines offer multiple sites for lithiation. The outcome is dictated by the interplay between the DMG and the inherent acidity of the pyridine ring protons.

Substrate PatternPrimary Lithiation SiteMechanism/DriverNotes
2-Substituted C3 CIPE (Coordination)Standard DoM. Requires strong DMG (e.g., O-carbamate).
3-Substituted C4 Steric/ThermodynamicFavored by bulky bases (LiTMP) or bulky DMGs.
3-Substituted C2 Kinetic/AcidityFavored by smaller bases (LDA) or "Optional Site Selectivity."
4-Substituted C3 CIPECooperative effect if C3 is flanked by DMG and another group.

Part 4: Experimental Protocols

Protocol A: High-Fidelity C3-Lithiation (The Snieckus Standard)

Applicability: 2-pyridyl carbamates or amides. Objective: Introduce an electrophile at C3 without attacking the ring nitrogen.

Reagents:

  • Substrate: 2-(N,N-diethyl-O-carbamoyl)pyridine (1.0 equiv)

  • Base:

    
    -BuLi (1.1 equiv, 1.3 M in cyclohexane) Note: 
    
    
    
    -BuLi is preferred over
    
    
    -BuLi for better coordination.
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Electrophile: MeOD (for validation) or Benzaldehyde.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck RBF under Argon flow. Add THF (concentration 0.1 M relative to substrate).

  • Cooling: Cool solvent to

    
    C (Dry ice/Acetone).
    
  • Base Addition: Add

    
    -BuLi dropwise via syringe pump over 10 minutes. Crucial: Maintain internal temp < 
    
    
    
    C.
  • Substrate Addition: Dissolve substrate in minimal THF and add dropwise to the base solution.

    • Why? Adding substrate to base (inverse addition) can sometimes prevent local overheating, though standard addition (base to substrate) is also common. For this protocol, add Base to Substrate slowly to ensure the DMG coordinates lithium immediately.

  • Incubation: Stir at

    
    C for 45–60 minutes. The solution often turns deep yellow/red (formation of the lithiated species).
    
  • Quench: Add the electrophile (1.2 equiv) neat or in THF.

  • Workup: Allow to warm to RT. Quench with sat.

    
    . Extract with EtOAc.
    

Validation:

  • Run crude NMR. >95% deuterium incorporation at C3 indicates successful lithiation.

  • Troubleshooting: If C6 substitution is observed, the DMG is too weak, or the temp was too high.

Protocol B: The "Halogen Dance" (Controlled Migration)

Applicability: 3-bromo-pyridines.[1][2][3] Objective: Move a bromine from C3 to C4 to access hard-to-synthesize 4-substituted pyridines.

Mechanism: The "Halogen Dance" is a base-catalyzed isomerization.[1] The base deprotonates ortho to the halogen (C4-H). The resulting anion attacks a second molecule of starting material at the bromine position (halogen-metal exchange), generating a more stable 4-lithio species and a di-bromo intermediate.

HalogenDance Start 3-Bromo-Pyridine Step1 Lithiated Intermediate (at C4) Start->Step1 LDA, -78°C Step2 Halogen Scrambling (Di-bromo species) Step1->Step2 Attack on SM End 4-Bromo-3-Lithio Pyridine Step2->End Equilibrium

Figure 2: The Halogen Dance pathway shifting functionality from C3 to C4.

Step-by-Step Workflow:

  • Base Selection: LDA (Lithium Diisopropylamide).[2][4] Do not use BuLi (causes exchange too fast).

  • Conditioning: Cool LDA (1.1 equiv) in THF to

    
    C.
    
  • Addition: Add 3-bromopyridine slowly.

  • The "Dance":

    • To prevent dance (trap C4-Li): Add electrophile immediately or use in-situ trapping (mix electrophile with base if compatible).

    • To promote dance (get 4-bromo-3-functionalized): Stir for 30–60 mins at slightly elevated temp (

      
      C to 
      
      
      
      C) before quenching.
  • Quench: Add electrophile.

Part 5: Troubleshooting & Safety

IssueRoot CauseCorrective Action
Low Yield / Recovery of SM Wet solvent or Base degradation.Titrate organolithiums before use (using N-pivaloyl-o-toluidine). Ensure THF is <50 ppm water.
Dimerization (Bi-pyridine) Oxidative coupling of lithiated species.Exclude all

. Degas solvents thoroughly.
Addition to C=N Base is too nucleophilic.Switch from

-BuLi to LiTMP or LDA. Lower the temperature.
Regio-scrambling Halogen dance or thermodynamic equilibration.For kinetic control, keep at

C and quench immediately (<15 min).

Safety Warning:

  • t-BuLi is pyrophoric. Handle only with proper cannula techniques and a second person present.

  • LiTMP preparation: Exothermic. Add

    
    -BuLi to TMP at 
    
    
    
    C, not room temperature.

Part 6: References

  • Snieckus, V. (1990).[5] Directed ortho metalation.[5][6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). Superbases for organic synthesis. Pure and Applied Chemistry, 77(7), 1113–1128. Link

  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(19), 4059–4090. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Schnurch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Bromo-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-MET-5BR-001 Subject: Troubleshooting Purification & Isolation of Functionalized Pyridine Alcohols[1][2]

Part 1: The Triage Desk (Quick Diagnostics)

Before initiating a complex purification, perform these rapid checks to determine the state of your crude material.

SymptomProbable CauseImmediate Action
Dark/Black Oil Pyridine oxidation (N-oxide formation) or polymerization.[1][2]Check TLC. If product spot is distinct, proceed to Acid-Base Extraction .[1][2][3] If streaking occurs, see Chromatography .[1][2]
Solid Precipitate Product crystallizing or inorganic salts (e.g., Boron salts from reduction).[1][2]Dissolve a small amount in water.[1][2] If insoluble, it is likely your product.[1][2] Proceed to Crystallization .
Yellow Coloration Trace brominated impurities or conjugated byproducts.[1][2]Normal for bromopyridines.[1][2] Proceed with standard purification; color often persists until recrystallization.[1][2]
Smell of Almonds/Acrid Residual solvent or starting material (if aldehyde used).[1][2]Dry under high vacuum ( < 1 mbar) at 40°C for 2 hours before weighing.[1][2]

Part 2: Chromatography Solutions (The "Sticky" Pyridine Problem)

User Question: "I am trying to purify my compound on silica gel using Hexane/EtOAc, but the product streaks significantly and co-elutes with impurities. Why is this happening?"

Technical Explanation: Pyridines are basic nitrogen heterocycles.[1][2] The silanol groups (


) on the surface of standard silica gel are slightly acidic (

).[1][2] Your molecule, (5-Bromo-6-methylpyridin-2-yl)methanol , contains a basic nitrogen that hydrogen-bonds or protonates upon contact with these silanols, causing "tailing" or streaking.[1][2]

The Fix: Deactivation of the Stationary Phase You must neutralize the acidic sites on the silica.

Protocol A: The Amine Modifier Method (Standard)
  • Solvent System: Use Dichloromethane (DCM) / Methanol (MeOH) instead of Hex/EtOAc for better solubility of the polar alcohol.[1][2]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.[1][2]
    
  • Equilibration: Flush the column with the modifier-containing solvent before loading your sample.[1][2] This "caps" the active silanol sites.[1][2]

Protocol B: The Neutral Alumina Alternative (High Purity)

If the amine modifier fails, switch the stationary phase entirely.

  • Stationary Phase: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.[2]

  • Why: Alumina lacks the acidic protons of silica, preventing the pyridine-surface interaction.

  • Gradient: 0%

    
     5% MeOH in DCM.
    
Workflow Visualization: Chromatography Decision Tree

Chromatography_Workflow Start Start: Crude Mixture TLC_Check Run TLC (DCM/MeOH 95:5) Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Silica_Std Standard Silica Gel (Hex/EtOAc) Streak->Silica_Std No (Rare) Silica_Mod Silica + 1% Et3N (DCM/MeOH) Streak->Silica_Mod Yes (Moderate) Alumina Neutral Alumina (DCM/MeOH) Streak->Alumina Yes (Severe)

Caption: Decision logic for selecting the correct stationary phase based on TLC behavior.

Part 3: The "Magic Switch" (Acid-Base Extraction)

User Question: "Chromatography is too expensive for my 50g batch. Is there a scalable way to remove the non-basic impurities?"

Technical Explanation: Yes. You can exploit the basicity of the pyridine nitrogen. Although the 5-bromo group is electron-withdrawing (lowering the


), the 6-methyl  group provides steric bulk and mild electron donation.[1][2] The pyridine nitrogen remains sufficiently basic to be protonated by strong mineral acids (

), becoming water-soluble.[1][2] Neutral impurities (unreacted esters, brominated alkanes) will remain in the organic layer.[2]

The "pH Switch" Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acidification (The Trap):

    • Extract with 1N HCl (3x).[1][2]

    • Check: The product is now in the Aqueous Layer (as the pyridinium hydrochloride salt).

    • Discard: The Organic Layer (contains non-basic impurities).[1][2]

  • Washing: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1][2]

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).[1][2]

    • Slowly add 6N NaOH or Sat.

      
        until pH 
      
      
      
      10-12.[1][2]
    • Observation: The solution will turn cloudy as the free base precipitates or oils out.

  • Extraction: Extract the now-basic aqueous layer with DCM (3x).[1][2]

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Mechanism Visualization: The pH Switch

Acid_Base_Extraction Crude Crude in Organic Solv. Product (Neutral) Impurity (Neutral) Acid_Step Add 1N HCl Crude->Acid_Step Layers1 Layers1 Acid_Step->Layers1 Base_Step Add NaOH (pH > 10) Layers1->Base_Step Take Aq. Layer Layers2 Aqueous Layer NaCl (Waste) Organic Extract (DCM) Product (Free Base) Base_Step->Layers2

Caption: Chemical phase-switching workflow separating the basic pyridine product from neutral impurities.

Part 4: Crystallization & Stability

User Question: "I obtained a solid after extraction. How do I get it to >99% purity for biological testing?"

Crystallization Strategy: (5-Bromo-6-methylpyridin-2-yl)methanol typically forms a crystalline solid due to the hydrogen-bonding capability of the alcohol and the rigidity of the pyridine ring.[1][2]

  • Solvent System: Ethyl Acetate / Heptane .[1][2]

    • Dissolve the solid in minimal hot EtOAc (approx. 60°C).

    • Add Heptane dropwise until persistent cloudiness appears.[1][2]

    • Add one drop of EtOAc to clear the solution.[1][2]

    • Cool slowly to room temperature, then to 4°C.

  • Alternative: Isopropyl Alcohol (IPA) (Good for removing inorganic salts).[1][2]

Stability & Storage FAQs:

  • Q: Is it light sensitive?

    • A: Yes. Brominated aromatics can undergo slow photodebromination.[1][2] Store in amber vials .

  • Q: Can I store it in solution?

    • A: Avoid storing in chlorinated solvents (DCM/Chloroform) for long periods, as pyridines can slowly react with them (quaternization) over months.[1][2] Store as a dry solid.

  • Q: Why did it turn pink?

    • A: Trace oxidation of the pyridine nitrogen (N-oxide formation).[1][2] This is common.[1][2] Recrystallization usually removes the colored impurity.[1][2]

References

  • Synthesis & Reduction Context

    • Patent CN102321016A: Describes the synthesis of 5-bromo-2-methyl-4-hydroxypyridine derivatives, establishing the stability of the bromo-methyl-pyridine scaffold during reduction steps.[1][2]

    • [1][2]

  • General Pyridine Purification

    • Li, J. J. et al.[1][2] "Chapter 4: Pyridines." Name Reactions in Heterocyclic Chemistry. This text details the standard acid-base workup procedures for pyridine derivatives.

    • Common Lab Practice: The use of Triethylamine (TEA) in silica chromatography to prevent pyridine tailing is a foundational technique in organic synthesis.[1][2]

    • [1][2]

  • Physical Properties & Safety

    • PubChem CID 5200169: (5-Bromopyridin-2-yl)methanol.[1][2] Provides baseline physical property data (solubility, safety) for the close structural analog, validating the polarity and handling requirements.

    • [1][2]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with (5-Bromo-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with (5-Bromo-6-methylpyridin-2-yl)methanol. Our focus is to move beyond generic protocols and address the specific challenges posed by this substrate's unique structural features.

The (5-Bromo-6-methylpyridin-2-yl)methanol substrate presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Furthermore, the ortho-hydroxymethyl and methyl groups introduce steric hindrance and the potential for chelation, which can significantly influence catalyst activity and reaction outcomes. This guide is designed to help you navigate these complexities and select the optimal catalytic system for your desired transformation.

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for various cross-coupling reactions with (5-Bromo-6-methylpyridin-2-yl)methanol.

Catalyst Selection Workflow start Define Desired Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck) suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald sonogashira Sonogashira Coupling (C-C Bond Formation, Alkyne) start->sonogashira heck Heck Reaction (C-C Bond Formation, Alkene) start->heck catalyst_screening Initial Catalyst Screening (See Tables 1-4) suzuki->catalyst_screening buchwald->catalyst_screening sonogashira->catalyst_screening heck->catalyst_screening optimization Reaction Optimization: - Ligand Variation - Base Selection - Solvent & Temperature Tuning catalyst_screening->optimization success Successful Coupling optimization->success failure Low Yield / No Reaction optimization->failure troubleshooting Troubleshooting (See FAQs) troubleshooting->optimization Implement corrective actions failure->troubleshooting Analyze byproducts

Caption: A decision-making workflow for catalyst selection and optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the electronic and steric properties of (5-Bromo-6-methylpyridin-2-yl)methanol require careful catalyst selection.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Key Considerations
Pd(PPh₃)₄None (ligand is part of the complex)K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O80-100A common starting point; may require higher catalyst loading for this substrate.
Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene80-110Buchwald ligands are excellent for sterically hindered and electron-deficient substrates.
Pd₂(dba)₃P(t-Bu)₃K₃PO₄, KFTHF, 1,4-DioxaneRoom Temp to 80Tri(tert-butyl)phosphine is a bulky, electron-rich ligand that can be effective for challenging couplings.
Suzuki-Miyaura Coupling: FAQs & Troubleshooting

Q1: My Suzuki-Miyaura reaction is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields with this substrate can stem from several factors:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize catalyst poisoning.

  • Steric Hindrance: The methyl group at the 6-position presents significant steric bulk, which can hinder the oxidative addition step.

    • Solution: Again, bulky Buchwald-type ligands are often effective in these cases. Increasing the reaction temperature may also be necessary to overcome the activation barrier.

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted to the corresponding arene, can be a significant issue, especially with electron-deficient boronic acids.[1]

    • Solution: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Running the reaction under anhydrous conditions can also suppress this side reaction.

  • Hydroxymethyl Group Interference: The hydroxyl group could potentially coordinate to the palladium.

    • Solution: While often not necessary, if catalyst inhibition is suspected, protection of the hydroxyl group as a silyl ether (e.g., TBS) or benzyl ether may be beneficial.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is often a result of the presence of oxygen in the reaction mixture.

  • Solution: Ensure rigorous degassing of all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.[2]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for success with (5-Bromo-6-methylpyridin-2-yl)methanol.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Considerations
Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOt-Bu, LHMDS, K₃PO₄Toluene, 1,4-Dioxane80-110Buchwald ligands are highly effective for coupling with sterically hindered and heteroaromatic halides.
G3 or G4 PrecatalystsBuilt-in ligand (e.g., XPhos)NaOt-Bu, K₂CO₃Toluene, THF80-110Precatalysts offer improved air stability and ease of use, often leading to more reproducible results.
Buchwald-Hartwig Amination: FAQs & Troubleshooting

Q1: My Buchwald-Hartwig amination is not proceeding to completion. What should I try?

A1: Several factors could be at play:

  • Ligand Choice: The steric and electronic properties of the ligand are paramount.

    • Solution: For sterically demanding substrates like this, bulky and electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote efficient reductive elimination.[3]

  • Base Selection: The strength and solubility of the base are crucial.

    • Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be employed, though this may require a higher reaction temperature.

  • Catalyst Deactivation: As with Suzuki coupling, the pyridine nitrogen can inhibit the catalyst.

    • Solution: The use of appropriate bulky ligands is the primary strategy to mitigate this.

Q2: I am seeing hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. What is causing this?

A2: Hydrodehalogenation can arise from β-hydride elimination from the palladium amide intermediate, especially with primary amine coupling partners.

  • Solution:

    • Ligand Modification: Ligands with greater steric bulk can disfavor the conformation required for β-hydride elimination.

    • Use of a Precatalyst: Well-defined precatalysts can sometimes minimize side reactions by ensuring the rapid formation of the active catalytic species.[4]

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to alkynylated pyridines.

Recommended Catalyst Systems for Sonogashira Coupling
Catalyst PrecursorLigandCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂PPh₃ (in complex)CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp to 60
Pd(OAc)₂XPhos, SPhosCuICs₂CO₃, K₂CO₃1,4-Dioxane60-100
Copper-Free ConditionsPd(PPh₃)₄NoneTBAF, Et₃NTHF, DMFRoom Temp to 80
Sonogashira Coupling: FAQs & Troubleshooting

Q1: My Sonogashira reaction is sluggish and gives low yields.

A1: This can be due to several issues:

  • Catalyst System: The classic Pd/Cu system may not be optimal for this hindered substrate.

    • Solution: Consider using a more robust ligand such as XPhos or SPhos in conjunction with a palladium source like Pd(OAc)₂. These ligands can enhance the stability and activity of the catalyst.

  • Copper(I) Issues: The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).

    • Solution: If Glaser coupling is a significant side reaction, consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable phosphine ligand and a base like tetrabutylammonium fluoride (TBAF) or an amine base.

Q2: I am observing a significant amount of the Glaser coupling byproduct (alkyne dimer). How can I prevent this?

A2: Glaser coupling is an oxidative process.

  • Solution:

    • Rigorous Degassing: The most critical factor is the exclusion of oxygen. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.

    • Minimize Copper: If using a copper co-catalyst, use the lowest effective loading (typically 1-5 mol%).

    • Amine Base: The choice of amine base can also influence the rate of Glaser coupling. Sometimes switching from triethylamine to a bulkier amine like diisopropylethylamine can be beneficial.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction with electron-deficient heteroaryl halides like (5-Bromo-6-methylpyridin-2-yl)methanol can be challenging.

Recommended Catalyst Systems for Heck Reaction
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile100-140
Herrmann's CatalystNoneNaOAcNMP, DMF120-150
Pd/CNoneEt₃NDMF100-140
Heck Reaction: FAQs & Troubleshooting

Q1: My Heck reaction is not working. What are the key parameters to optimize?

A1: The Heck reaction is often sensitive to several variables:

  • Temperature: High temperatures are typically required for the Heck reaction, especially with less reactive aryl bromides.

    • Solution: Ensure the reaction is heated sufficiently, often in the range of 100-140 °C.

  • Base: The choice of base is critical for regenerating the active Pd(0) catalyst.

    • Solution: Organic bases like triethylamine are common. Inorganic bases such as potassium or sodium acetate can also be effective.

  • Ligand: For challenging substrates, ligand choice is important.

    • Solution: While some Heck reactions are run "ligandless" (the alkene or solvent can act as a ligand), phosphine ligands like triphenylphosphine or tri(o-tolyl)phosphine can improve catalyst stability and turnover.

Q2: I am observing isomerization of my alkene product. How can I control this?

A2: Alkene isomerization is a common side reaction in Heck couplings.

  • Solution:

    • Ligand Choice: The use of certain bidentate phosphine ligands can sometimes suppress isomerization.

    • Reaction Time: Minimizing the reaction time can reduce the extent of product isomerization. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vial, add (5-Bromo-6-methylpyridin-2-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in the degassed solvent (e.g., 1,4-dioxane).

  • Add the catalyst solution to the reaction vial via syringe.

  • If a mixed solvent system is used (e.g., dioxane/water), add the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle Overviews

Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Wu, X., & Fun, H. K. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(1), 159. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Letters, 22(5), 1768–1773. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Preventing debromination of (5-Bromo-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination & Structural Integrity Maintenance[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Doc ID: BR-PYR-506-PROTECT[1]

Executive Summary

(5-Bromo-6-methylpyridin-2-yl)methanol is a high-value scaffold where the 5-bromo substituent serves as a critical handle for downstream cross-coupling (Suzuki, Buchwald) or vector extension.[1] The primary failure mode with this molecule is unintentional debromination (hydrodehalogenation).[1] This occurs most frequently during:

  • Synthesis: Reduction of the precursor ester (Methyl 5-bromo-6-methylpicolinate) using non-selective hydride sources or catalytic hydrogenation.[1]

  • Functionalization: Lithium-halogen exchange scrambling ("Halogen Dance") or competitive oxidative addition during cross-coupling.[1]

This guide provides validated protocols to maintain the C-Br bond integrity throughout the lifecycle of this reagent.

Module 1: Synthesis & Reduction Protocols

Objective: Convert Methyl 5-bromo-6-methylpicolinate to the target alcohol without cleaving the Ar-Br bond.

The Core Problem: Hydrogenolysis

Standard reduction methods involving Palladium on Carbon (Pd/C) and


 are strictly contraindicated .[1] Pyridine rings are electron-deficient, activating the C-Br bond toward oxidative addition by Pd(0), leading to rapid hydrogenolysis (debromination) before the ester is fully reduced.[1]
Recommended Protocol: Modified Borohydride Reduction

The "Gold Standard" method for halo-pyridine esters is the


 / 

system
.[1] This generates a calcium borohydride species in situ, which is more electrophilic and capable of reducing esters to alcohols at 0°C–RT, while remaining chemoselective against aryl bromides.[1]

Reagents:

  • Precursor: Methyl 5-bromo-6-methylpicolinate (1.0 equiv)[1]

  • Sodium Borohydride (

    
    ): 3.0 equiv[1][2]
    
  • Calcium Chloride (

    
    ): 1.5 equiv (Anhydrous)[1][2]
    
  • Solvent: THF:Ethanol (2:1 ratio)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve the ester (1.0 equiv) in anhydrous THF (0.3 M concentration) under

    
     atmosphere.
    
  • Activation: Add anhydrous

    
     (1.5 equiv) to the solution. Stir for 15 minutes at 0°C. The mixture may become cloudy (formation of Ca-complex).
    
  • Reduction: Dissolve

    
     (3.0 equiv) in absolute Ethanol. Add this solution dropwise to the reaction vessel at 0°C over 20 minutes.
    
    • Why? Slow addition prevents runaway exotherms which can promote side reactions.[1]

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.[1][3]

    • Success Marker: Disappearance of ester peak; appearance of alcohol peak (M+H ~202/204).[1] Absence of des-bromo mass (M+H ~124).[1]

  • Quenching (Critical): Cool back to 0°C. Add saturated

    
     solution dropwise.
    
    • Note: Pyridines coordinate to Boron/Calcium salts.[1] Vigorous stirring with a complexing agent (like Rochelle's salt or citrate buffer) may be required if emulsion forms.[1]

Comparative Reduction Data
MethodReagent SystemRisk LevelOutcome
Catalytic Hydrogenation

, Pd/C, MeOH
Critical 100% Debromination. Yields (6-methylpyridin-2-yl)methanol.[1]
Standard Hydride

(LAH), THF
High Risk of over-reduction or reaction with Br at >0°C.
Modified Borohydride

+

Safe Target Product. Preserves Br; reduces ester.[1]
DIBAL-H DIBAL-H, Toluene, -78°CModerate Good, but requires cryogenic conditions to stop at alcohol/aldehyde.[1]
Module 2: Preventing "Halogen Dance" (Organometallics)

Objective: Functionalize the alcohol or ring without migrating the Bromine atom.[1]

When subjecting (5-Bromo-6-methylpyridin-2-yl)methanol (or its protected derivatives) to lithiation (e.g., for Directed Ortho Metalation), the Halogen Dance (HD) rearrangement is a major threat.[1]

The Mechanism of Failure:

  • Lithiation occurs at the most acidic position (often C3 or C4).[1]

  • The lithiated carbon attacks the C-Br bond of a neighboring molecule.

  • The Br atom "migrates" to the new position to stabilize the anion, resulting in a mixture of regioisomers.

HalogenDance cluster_0 Thermodynamic Failure Mode cluster_1 Kinetic Control (Success) Start 5-Bromo-Pyridine Derivative Lithiated Lithiated Intermediate (Kinetic Product) Start->Lithiated Li-Base (Slow add/High Temp) Migration Br Migration (Halogen Dance) Lithiated->Migration Equilibrium Trap Electrophile Trap (Product) Lithiated->Trap Fast Electrophile <-78°C Scrambled Regioisomer Mixture (Unusable) Migration->Scrambled

Caption: The Halogen Dance mechanism is thermodynamically driven.[1] Success requires kinetic trapping at cryogenic temperatures.[1]

Prevention Strategy:

  • Temperature: Strictly maintain <-78°C .

  • Base Selection: Use non-nucleophilic bases like LDA or LiTMP rather than n-BuLi alone, which encourages exchange.

  • Protection: The free alcohol (-OH) must be protected (e.g., TBS-ether) before lithiation to prevent the alkoxide from acting as a directing group that facilitates migration.[1]

Module 3: Cross-Coupling Troubleshooting

Objective: Perform Suzuki/Buchwald couplings at C5 without hydrodehalogenation.

Issue: In Pd-catalyzed couplings, the oxidative addition complex (L-Pd-Ar-Br) can undergo reduction (replacing Br with H) if the transmetallation step is slow or if a hydride source (like an alcohol solvent) is present.[1]

Optimization Matrix:

VariableRecommendationRationale
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Bidentate ligands (dppf) stabilize the Pd-complex, preventing β-hydride elimination/reduction pathways.[1]
Base K3PO4 or Cs2CO3 Avoid alkoxide bases (NaOEt, KOtBu) in secondary alcohols, as they can act as hydride donors.[1]
Solvent Dioxane or Toluene Avoid primary/secondary alcohols (MeOH, iPrOH) as solvents; they are H-donors for debromination.[1]
Scavenger Radical Scavenger If using radical-prone conditions, add BHT to prevent radical debromination.[1]
Frequently Asked Questions (FAQ)

Q1: I see a 10% impurity of the des-bromo compound after reducing the ester with LiAlH4. Can I purify it?

  • Answer: Separation of the debrominated analog (6-methylpyridin-2-yl)methanol from the target is extremely difficult via standard silica chromatography due to nearly identical polarity.[1]

  • Fix: You must optimize the reaction to prevent formation.[1][3] Switch to the

    
      method described in Module 1. If the impurity persists, consider recrystallization if the product is solid, or reverse-phase prep-HPLC.
    

Q2: Can I use the free alcohol in a Suzuki coupling?

  • Answer: It is risky. The free hydroxyl group can coordinate to the Palladium catalyst, potentially poisoning it or directing the catalyst to unwanted sites.

  • Recommendation: Protect the alcohol as a silyl ether (TBS/TIPS) or acetate before coupling.[1] If you must use the free alcohol, use 3.0 equiv of base to ensure the alkoxide is fully formed and not interfering with the catalytic cycle, but be wary of solubility issues.

Q3: My compound turned yellow/brown during storage. Has it debrominated?

  • Answer: Likely yes, or it has undergone N-oxidation.[1] Aryl bromides, especially electron-deficient pyridines, are photosensitive.[1]

  • Protocol: Store the compound in amber vials under Argon at -20°C. If discoloration occurs, check 1H-NMR. Debromination is easily spotted by the appearance of a new aromatic proton signal (triplet/doublet coupling patterns change).[1]

References
  • BenchChem. (2025).[1][3][4] How to avoid debromination in pyridine coupling reactions. BenchChem Technical Guides.[1] Link[1]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones (and Esters via additives).[1][5]Link[1]

  • National Institutes of Health (NIH). (2022).[1] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.[1] PubMed Central.[1] Link[1]

  • ResearchGate. (2017).[1] Selective reduction of esters to alcohols using NaBH4/CaCl2.[1][2]Link[1][6]

  • Common Organic Chemistry. (2025). Ester to Alcohol: Common Conditions and Selectivity.[1][2][7][8]Link[1]

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BHA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Catalysis Support Hub

You are likely here because your cross-coupling reaction failed to reach full conversion. In the Buchwald-Hartwig amination, "low conversion" is rarely a random event; it is a symptom of a specific mechanistic bottleneck.

This guide moves beyond generic advice ("try heating it longer") and focuses on the causality of failure. We will diagnose whether your system is suffering from catalyst death, cycle stagnation, or parasitic side reactions.

Phase 1: Diagnostic Triage (Start Here)

Before altering the chemistry, validate the system integrity.

Q: My reaction turned black and stalled after 1 hour. What happened? A: You likely experienced "Pd-Black" precipitation. This indicates that the rate of catalyst decomposition exceeded the rate of the catalytic cycle.

  • The Cause: The active Pd(0) species became unstable, often due to insufficient ligand concentration or poor ligation. Monoligated Pd(0) is highly active but thermodynamically unstable; if it doesn't find an aryl halide quickly, it aggregates into inactive metallic palladium.

  • The Fix: Switch from in situ catalyst generation (e.g., Pd(OAc)₂ + Ligand) to a Precatalyst (G3 or G4) .[1] These precatalysts release the active species at a controlled rate, maintaining the optimal Ligand:Pd ratio (1:1) and preventing aggregation.[1]

Q: My starting material is consumed, but the product is the reduced arene (Ar-H), not the amine. Why? A: This is Protodehalogenation (Hydrodehalogenation).

  • The Mechanism: Instead of Reductive Elimination (C-N bond formation), the Pd-Amido intermediate underwent ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -hydride elimination. This is common with sterically hindered amines or when the reaction is too slow.
    
  • The Fix:

    • Switch Solvent: Avoid alcohols (which can serve as hydride sources). Use Toluene or Dioxane.[2][3]

    • Increase Rate: Higher catalyst loading or a more active ligand (e.g., BrettPhos for primary amines) to favor reductive elimination over

      
      .
      
Phase 2: The Troubleshooting Flowchart

Use this logic gate to determine your next optimization step.

TroubleshootingTree Start START: Low Conversion CheckColor Did the reaction mixture turn black (Pd precip)? Start->CheckColor CheckSM Is Aryl Halide (Ar-X) still present? CheckColor->CheckSM No (Orange/Red/Yellow) Precat DIAGNOSIS: Catalyst Death Active Pd(0) aggregated. CheckColor->Precat Yes CheckProd Check Side Products: Is Ar-H (reduced arene) present? CheckSM->CheckProd No (SM Consumed) Stalled DIAGNOSIS: Cycle Stagnation Oxidative Addition or Base issue. CheckSM->Stalled Yes (SM Remains) FixPrecat SOLUTION: 1. Switch to G3/G4 Precatalyst 2. Increase Ligand:Pd ratio 3. Remove O2 (sparge longer) Precat->FixPrecat Proto DIAGNOSIS: Protodehalogenation β-Hydride elimination > Reductive Elim. CheckProd->Proto Yes (Ar-H found) FixProto SOLUTION: 1. Switch solvent (No alcohols) 2. Use bulkier ligand (BrettPhos) 3. Lower Temp if possible Proto->FixProto CheckBase Is the substrate base-sensitive or sterically hindered? Stalled->CheckBase FixBase SOLUTION: 1. Switch Base (Cs2CO3 for weak, NaOtBu for strong) 2. Add additives (water/crown ether) CheckBase->FixBase Base Sensitive FixInhib SOLUTION: 1. Check for inhibitory groups (nitriles, thioethers) 2. Switch Ar-I to Ar-Br (Iodide inhibition) CheckBase->FixInhib Inert/Stalled

Figure 1: Diagnostic logic tree for isolating the cause of low conversion in Pd-catalyzed amination.

Phase 3: The "Hardware" – Catalyst & Ligand Selection

The most common error is using a generic catalyst (e.g., Pd(PPh₃)₄) for a complex substrate. Modern Buchwald-Hartwig chemistry relies on Dialkylbiaryl Phosphine Ligands .

1. The Precatalyst Advantage
  • The Problem with Pd₂dba₃: The dibenzylideneacetone (dba) ligand is not innocent. It can bind to Pd(0) and inhibit the reaction, especially with electron-rich ligands.

  • The Solution (Buchwald G3/G4): These precatalysts contain the ligand pre-bound. Upon exposure to base, they release the active

    
     species quantitatively.
    
    • Recommendation: Start with XPhos Pd G4 or BrettPhos Pd G4 .

2. Ligand Selection Matrix

Do not guess. Match the ligand to the nucleophile (amine).

Amine ClassRecommended LigandWhy?
Primary Aliphatic BrettPhos Prevents binding of the amine product, stopping over-arylation.
Primary Aryl (Aniline) XPhos or BrettPhos Excellent general reactivity; XPhos is robust for chlorides.
Secondary (Cyclic/Acyclic) RuPhos "Universal" ligand for secondary amines; sterics prevent

-elimination.
Amides / Carbamates tBuBrettPhos Specialized for weak nucleophiles; resists deactivation.
Heterocycles (Indoles) Me4tBuXPhos Designed to handle N-heterocycles prone to poisoning Pd.
Phase 4: The "Software" – Base & Additives

The base does more than neutralize acid; it activates the amine. Mismatched pKa is a silent killer of conversion.

Q: I am using NaOtBu but my yield is low. Should I add more? A: Not necessarily. If your substrate has functional groups like esters, nitro, or nitriles, NaOtBu (Strong Base, pKa ~17) may be degrading them or causing side reactions.[4]

  • Alternative: Switch to Cs₂CO₃ or K₃PO₄ .

  • The "Cesium Effect": Cesium bases are often superior in dioxane because Cs+ is larger and more soluble than K+ or Na+, aiding in the deprotonation step at the solid-liquid interface.

Q: Why does the literature say to avoid Aryl Iodides (Ar-I)? A: Counter-intuitively, Ar-I can cause lower conversion than Ar-Br in Buchwald-Hartwig aminations.

  • Reason: The iodide anion (

    
    ) generated during the reaction has a high affinity for Palladium. It can bridge two Pd centers, forming inactive dimers 
    
    
    
    , effectively sequestering the catalyst off-cycle.
  • Fix: If you must use Ar-I, use a solvent that precipitates the iodide salt (e.g., Toluene) or switch to the Aryl Bromide/Triflate.

Phase 5: Mechanistic Visualization

Understanding where the cycle breaks helps you choose the fix.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd + Ar-X Black FAILURE: Pd Black (Ligand Dissociation) Pd0->Black Unstable AmineBind Amine Binding L-Pd(II)-Ar-N(H)R OxAdd->AmineBind + HNR2 Dimer FAILURE: Dimer Formation (Iodide Inhibition) OxAdd->Dimer + I- (if Ar-I used) Deprot Deprotonation (Base Required) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-Ar-NR2 Proto FAILURE: Protodehalogenation (β-Hydride Elim) Deprot->Proto Slow Red. Elim. RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle showing critical failure points (Red/Grey) versus the productive path (Blue).

Phase 6: Standard Optimization Protocol

Do not run one reaction at a time. Use a "Micro-Screening" approach.

Equipment: 1-dram vials or a 24-well aluminum heating block. Conditions: 100°C, 16 hours, 0.1 M concentration.

The "Standard 4" Screen: Run your substrate with XPhos Pd G4 (or RuPhos for secondary amines) against these four conditions:

  • Standard Strong: NaOtBu / Toluene (Baseline high reactivity)

  • Standard Weak: K₃PO₄ / Dioxane (Functional group tolerant)

  • Solubility Check: Cs₂CO₃ / t-Amyl Alcohol (Solubility + mildness)

  • The "Nuclear" Option: LHMDS / THF (For very difficult deprotonations)

Interpretation:

  • If 1 works but 2 fails: The issue is base strength (pKa).

  • If 3 works best: You had a solubility or aggregation issue.

  • If All fail: Re-check purity or switch ligand class (e.g., to AdBippyPhos or P(tBu)3).

References
  • Mechanistic User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Precatalyst Development (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Iodide Inhibition Mechanism

    • Barrios-Landeros, F., & Hartwig, J. F. (2005).[5] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. Journal of the American Chemical Society.[6][7]

  • Protodehalogenation Insights

    • Navarro, O., et al. (2003). General Determination of the Mechanism of Buchwald-Hartwig Amination. Journal of the American Chemical Society.[6][7]

Sources

Identification of byproducts in the synthesis of (5-Bromo-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromo-6-methylpyridin-2-yl)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis process. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues, ensuring the integrity and success of your experiments.

Introduction to the Synthesis and Potential Challenges

The synthesis of (5-Bromo-6-methylpyridin-2-yl)methanol, a key building block in pharmaceutical and materials science, is most commonly achieved through the reduction of its corresponding aldehyde or carboxylic acid precursors. While seemingly straightforward, these transformations are often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide will delve into the mechanistic origins of these impurities and provide actionable, field-proven solutions.

The primary synthetic routes covered in this guide are:

  • Reduction of 5-Bromo-6-methylpyridine-2-carbaldehyde using Sodium Borohydride (NaBH₄).

  • Reduction of 5-Bromo-6-methylpyridine-2-carboxylic acid using Lithium Aluminum Hydride (LiAlH₄).

Each route presents a unique set of challenges that we will address in the following sections.

Troubleshooting Guide & FAQs

Part 1: Reduction of 5-Bromo-6-methylpyridine-2-carbaldehyde with NaBH₄

This is often the preferred method due to the milder nature of sodium borohydride, which offers greater functional group tolerance compared to more potent reducing agents.[1] However, several side reactions can occur.

Start 5-Bromo-6-methylpyridine- 2-carbaldehyde Desired (5-Bromo-6-methylpyridin- 2-yl)methanol Start->Desired NaBH₄, MeOH Byproduct1 5-Bromo-6-methylpyridine- 2-carboxylic acid Start->Byproduct1 Cannizzaro Reaction (Basic conditions) Byproduct2 (6-Methylpyridin-2-yl)methanol Start->Byproduct2 Dehalogenation Byproduct3 Pyridyl Dimer Start->Byproduct3 Radical Coupling Byproduct4 Boronate Ester Intermediate Start->Byproduct4 Incomplete Workup

Caption: Potential reaction pathways in the NaBH₄ reduction.

Question 1: My reaction is showing incomplete conversion, and I'm observing a new spot on my TLC that is less polar than the starting aldehyde. What could this be?

Answer: It is highly likely that you are observing the formation of a boronate ester intermediate. During the reduction, the initial product is a borate ester which needs to be hydrolyzed during the workup to yield the final alcohol.[2]

  • Causality: Insufficient acidic or aqueous workup can lead to the persistence of this intermediate.

  • Troubleshooting Protocol:

    • After the reaction is complete (as monitored by TLC), quench the reaction by slowly adding a mild acid, such as 1 M HCl or saturated aqueous NH₄Cl, until the pH is neutral or slightly acidic.

    • Stir the mixture vigorously for at least 30 minutes to ensure complete hydrolysis of the boronate ester.

    • Proceed with the standard extraction procedure.

  • Self-Validation: The disappearance of the less polar spot on the TLC and a corresponding increase in the intensity of the desired alcohol spot will confirm the successful hydrolysis.

Question 2: I've isolated my product, but my NMR spectrum shows the presence of a carboxylic acid. How did this form, and how can I prevent it?

Answer: The presence of 5-Bromo-6-methylpyridine-2-carboxylic acid is a strong indication that a Cannizzaro reaction has occurred. This is a disproportionation reaction where two molecules of an aldehyde, in the presence of a strong base, are converted into a primary alcohol and a carboxylic acid.[3][4]

  • Causality: The Cannizzaro reaction is favored under basic conditions. Sodium borohydride solutions can become basic, especially if the reaction is run for an extended period or at elevated temperatures.

  • Preventative Measures:

    • Control Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

    • Temperature Control: Maintain a low temperature (0-5 °C) throughout the reaction.

    • pH Control: The addition of a mild proton source, such as methanol, as the solvent can help to mitigate the basicity.

  • Purification Strategy: The carboxylic acid byproduct can be removed by washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The desired alcohol will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt.

Question 3: My mass spectrometry results indicate a significant amount of a compound with a mass corresponding to the loss of bromine. What is this byproduct, and how can I avoid it?

Answer: You are likely observing the dehalogenated product, (6-Methylpyridin-2-yl)methanol. Reductive dehalogenation of aryl bromides can occur as a side reaction during hydride reductions.[5]

  • Causality: This side reaction is more prevalent with stronger reducing agents but can still occur with NaBH₄, particularly with prolonged reaction times or elevated temperatures. The presence of certain metal impurities can also catalyze this process.

  • Troubleshooting Steps:

    • Minimize Reaction Time and Temperature: As with the Cannizzaro reaction, shorter reaction times and lower temperatures are crucial.

    • Use High-Purity Reagents: Ensure your starting materials and reagents are of high purity to avoid catalytic dehalogenation by metal impurities.

  • Purification: Separating the dehalogenated product from the desired brominated compound can be challenging due to their similar polarities. Careful column chromatography is often required.

Part 2: Reduction of 5-Bromo-6-methylpyridine-2-carboxylic acid with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[1] However, its high reactivity necessitates careful handling and can lead to a different set of byproducts.

Start 5-Bromo-6-methylpyridine- 2-carboxylic acid Desired (5-Bromo-6-methylpyridin- 2-yl)methanol Start->Desired 1. LiAlH₄, THF 2. H₃O⁺ Byproduct1 (6-Methylpyridin-2-yl)methanol (Dehalogenation) Start->Byproduct1 Excess LiAlH₄ Higher Temp. Byproduct2 Over-reduced Pyridine Ring Start->Byproduct2 Harsh Conditions Byproduct3 Unreacted Starting Material Start->Byproduct3 Insufficient LiAlH₄ Moisture

Caption: Potential reaction pathways in the LiAlH₄ reduction.

Question 4: My reaction is sluggish, and I have a significant amount of unreacted starting material. What could be the issue?

Answer: Incomplete reduction with LiAlH₄ is often due to the deactivation of the reagent by moisture or insufficient stoichiometry.

  • Causality: LiAlH₄ reacts violently with water and other protic sources. Any moisture in the solvent, glassware, or starting material will consume the reagent. Additionally, the carboxylic acid proton will consume one equivalent of hydride.

  • Experimental Protocol for Anhydrous Conditions:

    • Glassware: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., argon or nitrogen).

    • Solvent: Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone).

    • Reagents: Ensure the LiAlH₄ is fresh and has been stored properly. The starting carboxylic acid should be dried under vacuum.

    • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to account for the acidic proton and ensure complete reduction.

  • Self-Validation: A properly executed anhydrous reaction should proceed to completion, which can be monitored by the disappearance of the starting material on TLC.

Question 5: I am observing significant dehalogenation of my product. How can I minimize this?

Answer: Dehalogenation is a more common issue with LiAlH₄ than with NaBH₄.[6]

  • Causality: The high reactivity of LiAlH₄ can lead to the reduction of the carbon-bromine bond. This is often exacerbated by higher reaction temperatures.

  • Troubleshooting Protocol:

    • Temperature Control: Perform the addition of the carboxylic acid to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. Avoid excessive heating or refluxing if possible.

    • Reverse Addition: In some cases, adding the LiAlH₄ solution to a solution of the carboxylic acid at low temperature can help to control the exotherm and minimize side reactions.

    • Alternative Reducing Agents: If dehalogenation remains a significant problem, consider using a less reactive hydride source such as borane-tetrahydrofuran complex (BH₃·THF), which is also effective for reducing carboxylic acids.

Question 6: My purification is difficult, and I suspect I have byproducts from the over-reduction of the pyridine ring. How can I confirm this and prevent it?

Answer: Over-reduction of the pyridine ring can lead to di- or tetrahydro-pyridine derivatives, which can be difficult to separate from the desired product.

  • Causality: This is more likely to occur under harsh reaction conditions, such as prolonged reaction times at elevated temperatures with a large excess of LiAlH₄.

  • Identification: These byproducts will have distinct signals in the ¹H NMR spectrum, typically in the aliphatic region, corresponding to the newly saturated protons on the pyridine ring. Mass spectrometry will also show a corresponding increase in mass due to the addition of hydrogen atoms.

  • Preventative Measures:

    • Careful control of stoichiometry and reaction conditions: Use the minimum necessary excess of LiAlH₄ and maintain the lowest practical reaction temperature.

    • Monitor the reaction closely: Quench the reaction as soon as the starting material is consumed to avoid over-reduction of the product.

Summary of Potential Byproducts and Their Identification

Byproduct Formation Route Analytical Signature (¹H NMR) Analytical Signature (MS) Mitigation Strategy
5-Bromo-6-methylpyridine-2-carboxylic acidCannizzaro reaction of the aldehydeAbsence of the aldehyde proton (~10 ppm), presence of a carboxylic acid proton (>10 ppm, broad).M+ corresponding to C₇H₆BrNO₂.Control reaction time and temperature; avoid basic conditions.
(6-Methylpyridin-2-yl)methanolDehalogenationAbsence of the aromatic proton signal split by bromine, upfield shift of the remaining aromatic protons.M+ corresponding to the loss of Br and addition of H.Minimize reaction time and temperature; use high-purity reagents.
Pyridyl DimerRadical couplingComplex aromatic region with multiple signals.M+ corresponding to twice the mass of the starting radical minus H₂.Use radical scavengers if necessary, though less common in these reductions.
Boronate Ester IntermediateIncomplete hydrolysis (NaBH₄ reduction)Absence of the alcohol proton, potentially different chemical shifts for the CH₂OH protons.May be observed as a complex with boron.Ensure thorough acidic or aqueous workup.
Over-reduced Pyridine Ring ProductsHarsh reduction conditions (LiAlH₄)Appearance of new aliphatic signals.M+ corresponding to the addition of 2 or 4 hydrogen atoms.Use milder conditions; control stoichiometry and temperature.

References

  • Matteson, D. S. (2003). New asymmetric syntheses with boronic esters and fluoroboranes. Pure and Applied Chemistry, 75(9), 1249–1253. [Link]

  • Overman, L. E., & Pen, D. S. (1996). A new synthesis of 2-bromopyridine. The Journal of Organic Chemistry, 61(23), 8376-8377.
  • Gros, P., & Fort, Y. (2002). nBuLi/lithium aminoalkoxide aggregates: new and promising lithiating agents for pyridine derivatives. European Journal of Organic Chemistry, 2002(21), 3531-3536.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Mancini, C. E., et al. (2020). Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos. International Journal of Molecular Sciences, 21(10), 3634.
  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Vane, F. M., & Wacks, M. E. (1969). Mass spectra of some substituted pyridines. Journal of the American Chemical Society, 91(26), 7120-7124.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • ResearchGate. (2008). A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds.
  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines. Tetrahedron, 57(19), 4059-4090.
  • Google Patents. (2003). Process for the preparation of pyridine-2-boronic acid esters. DE10322844A1.
  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Hall, D. G. (Ed.). (2011).
  • YouTube. (2016). Practice Problem: Grignard Reactions. Professor Dave Explains.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones.
  • ResearchGate. (2015).
  • ResearchGate. (2017).
  • Organic Syntheses. (2002). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][7][8]OXAZABOROLE-BORANE COMPLEX.

  • Setlow, R. B., & Carrier, W. L. (1967). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Journal of Molecular Biology, 28(2), 291-302.
  • Suzuki, O., et al. (1990). [Gas chromatographic analysis of reduction products of paraquat, diquat and the related compounds: reductive cleavage in the pyridine ring on N-alkylpyridinium derivatives with NaBH4-NiCl2 reduction system, and inhibition of the cleavage]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 110(12), 923–931.
  • Reddit. (2020). Will LiAlH4 substitute a Br?. r/OrganicChemistry.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Alfa Chemistry. (n.d.). Cannizzaro Reaction.
  • Yan, J., et al. (2012). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
  • International Journal of PharmTech Research. (2012).
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  • Organic Syntheses. (2008). 5-(Thiophen-2-yl)oxazole.
  • Huang, G., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Tetrahedron Letters, 46(23), 4081-4083.
  • Kauppinen, R., et al. (1997). Synthesis of N-aryl-substituted iminophosphoranes and NMR spectroscopic investigation of their acid–base properties in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (7), 1443-1447.
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  • You, Y., et al. (2013). Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. Photochemical & Photobiological Sciences, 12(6), 1024-1030.
  • KGROUP. (n.d.).
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  • Google Patents. (1991).

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Validation & Comparative

Navigating the Oxidation of Pyridylmethanols: A Comparative Guide to Modern Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

The oxidation of pyridylmethanols to their corresponding aldehydes or ketones is a cornerstone transformation in the synthesis of numerous pharmaceutical agents. The pyridine moiety, a ubiquitous scaffold in drug discovery, presents unique challenges and opportunities in chemical synthesis. The selection of an appropriate oxidizing agent is paramount, directly impacting reaction efficiency, selectivity, and the overall feasibility of a synthetic route. This guide provides an in-depth comparison of alternative reagents for the oxidation of pyridylmethanols, moving beyond traditional, often hazardous, chromium-based oxidants to explore milder, more selective, and environmentally benign options. We will delve into the mechanistic underpinnings of these reagents, present comparative data, and provide detailed experimental protocols to empower chemists in their synthetic endeavors.

The Enduring Challenge: Selectivity and Mildness

The nitrogen atom in the pyridine ring can influence the reactivity of the pyridylmethanol substrate and can be susceptible to oxidation itself. Furthermore, many complex drug intermediates contain sensitive functional groups that are intolerant to harsh reaction conditions. Therefore, the ideal oxidant for this transformation should exhibit high chemoselectivity, operate under mild conditions, and be amenable to scale-up.

A Comparative Analysis of Key Oxidizing Agents

This guide will focus on a selection of prominent and practical reagents for the oxidation of pyridylmethanols, categorized by their mode of action.

Chromium-Based Reagents: The Historical Benchmark

For decades, chromium (VI) reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) have been the workhorses for alcohol oxidation.[1][2][3][4][5][6][7][8][9]

  • Pyridinium Chlorochromate (PCC): A milder version of chromic acid, PCC oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[1][3] A key advantage is that it generally does not over-oxidize aldehydes to carboxylic acids in anhydrous conditions.[1][3] The reaction is typically performed in dichloromethane (DCM).[2][6]

  • Pyridinium Dichromate (PDC): Similar to PCC, PDC is also effective for oxidizing alcohols to aldehydes and ketones.[5][8][9] It is considered less acidic than PCC, making it more suitable for substrates with acid-sensitive functional groups.[5][8] The choice of solvent can influence the outcome; in DCM, the reaction typically stops at the aldehyde, while in dimethylformamide (DMF), primary alcohols can be oxidized to carboxylic acids.[5]

Causality in Experimental Choice: The use of an anhydrous solvent like DCM is critical to prevent the formation of the gem-diol intermediate from the aldehyde, which can be further oxidized to a carboxylic acid.[1][3] The addition of a solid support like Celite or molecular sieves can aid in workup by adsorbing the tar-like chromium byproducts.[4][6]

Trustworthiness of the Protocol: While effective, the toxicity and waste disposal issues associated with chromium reagents have driven the search for greener alternatives.[3][4][6] For large-scale synthesis, the use of stoichiometric chromium reagents is often not viable.[4][6]

Activated DMSO-Based Oxidations: The Swern and Related Reactions

Dimethyl sulfoxide (DMSO)-based oxidations offer a powerful and metal-free alternative to chromium reagents. The most well-known of these is the Swern oxidation.[10][11]

  • Swern Oxidation: This reaction utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[10] It is known for its mild reaction conditions (typically -78 °C to room temperature) and broad functional group tolerance.[10]

  • Parikh-Doering Oxidation: A variation that uses a sulfur trioxide pyridine complex (SO3·py) as the activator for DMSO.[12][13] This method can often be performed at higher temperatures (0 °C to room temperature) compared to the Swern oxidation.[12]

Causality in Experimental Choice: The low temperatures required for the Swern oxidation are necessary to control the stability of the reactive intermediate, the chloro(dimethyl)sulfonium salt. The choice of a non-nucleophilic hindered base is crucial to promote the desired elimination reaction that forms the carbonyl group, rather than other side reactions.

Trustworthiness of the Protocol: A significant drawback of DMSO-based oxidations is the formation of the volatile and foul-smelling byproduct, dimethyl sulfide.[10] Careful planning for quenching and workup in a well-ventilated fume hood is essential.

Hypervalent Iodine Reagents: The Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane (DMP) has emerged as a highly popular reagent for the mild and selective oxidation of alcohols.[14][15][16][17]

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers several advantages, including neutral reaction conditions, short reaction times, and a simple workup.[14][16][17] It is particularly useful for sensitive and complex substrates often encountered in natural product synthesis.[14] The reaction is typically carried out in chlorinated solvents like DCM.[16]

Causality in Experimental Choice: The reaction proceeds through a periodinane intermediate, which undergoes an intramolecular elimination to form the carbonyl compound.[15] The addition of a mild base like pyridine or sodium bicarbonate can be beneficial for acid-sensitive substrates, as the reaction generates two equivalents of acetic acid.[16]

Trustworthiness of the Protocol: While highly effective, DMP is known to be potentially explosive under certain conditions, particularly when impure or heated.[14][17] It is also relatively expensive, which can be a consideration for large-scale applications.[17]

Manganese Dioxide (MnO₂): A Heterogeneous and Selective Oxidant

Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols, including pyridylmethanols.[18][19][20][21]

  • Manganese Dioxide (MnO₂): As a heterogeneous reagent, the reaction occurs on the surface of the MnO₂ particles.[18] This often requires a large excess of the reagent and can lead to variable reaction times.[18] The selectivity for activated alcohols like pyridylmethanols over unactivated aliphatic alcohols is a key advantage.[18]

Causality in Experimental Choice: The activity of MnO₂ can vary significantly depending on its method of preparation.[18] For reproducible results, it is often recommended to use a freshly prepared and activated form of the reagent. The reaction mechanism is believed to involve a radical pathway on the manganese dioxide surface.[18]

Trustworthiness of the Protocol: The heterogeneous nature of the reaction can sometimes make it sluggish and require significant amounts of solvent for the workup. However, the byproducts are generally benign, and the reagent is relatively inexpensive.[18]

Catalytic Aerobic Oxidation: The Green Chemistry Approach

The use of molecular oxygen from the air as the terminal oxidant represents a highly attractive and environmentally friendly approach.[22][23] These methods typically employ a catalyst, such as a transition metal complex in conjunction with a co-catalyst.

  • TEMPO-Catalyzed Oxidation: 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) is a stable nitroxyl radical that, in the presence of a co-oxidant, can catalytically oxidize primary alcohols to aldehydes.[24][25][26][27] Common co-oxidants include sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB).[27][28] This system is highly chemoselective for primary alcohols.[27]

  • Copper/TEMPO Catalyzed Aerobic Oxidation: This system uses a copper catalyst in combination with TEMPO and air or oxygen as the terminal oxidant.[29] While effective for many primary alcohols, competitive inhibition by the pyridylmethanol substrate can sometimes diminish catalytic activity.[29]

Causality in Experimental Choice: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt, which then oxidizes the alcohol. The reduced TEMPO is then re-oxidized by the stoichiometric co-oxidant to complete the cycle. The choice of co-oxidant and reaction conditions can be tuned to optimize the reaction for specific substrates.

Trustworthiness of the Protocol: Catalytic aerobic oxidations are highly atom-economical and generate water as the primary byproduct. However, catalyst deactivation and substrate inhibition can be challenges that require careful optimization of reaction parameters.

Comparative Data Summary

Reagent/SystemTypical ConditionsAdvantagesLimitations
PCC DCM, rtReliable, stops at aldehydeToxic Cr(VI), stoichiometric waste
PDC DCM or DMF, rtLess acidic than PCCToxic Cr(VI), stoichiometric waste
Swern Oxidation (COCl)₂, DMSO, TEA, -78°CMild, high yield, broad scopeFoul odor, low temp, side products
Parikh-Doering SO₃·py, DMSO, TEA, 0°C to rtMilder than Swern, higher tempCan require large excess of reagents
Dess-Martin (DMP) DCM, rtMild, neutral, fast, easy workupPotentially explosive, high cost
MnO₂ Various solvents, rt to refluxSelective for activated alcoholsHeterogeneous, requires large excess
TEMPO/NaOCl Biphasic (e.g., DCM/H₂O), 0°CCatalytic, green, high selectivityStoichiometric bleach, potential for chlorination
Cu/TEMPO/O₂ Organic solvent, rtCatalytic, uses air as oxidantPotential for catalyst inhibition

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 2-Pyridylmethanol

Materials:

  • 2-Pyridylmethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 2-pyridylmethanol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-pyridinecarboxaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Manganese Dioxide (MnO₂) Oxidation of 4-Pyridylmethanol

Materials:

  • 4-Pyridylmethanol

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware

Procedure:

  • To a suspension of activated MnO₂ (10 eq by weight) in CHCl₃ or DCM, add a solution of 4-pyridylmethanol (1.0 eq).

  • Stir the mixture vigorously at room temperature or at reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-pyridinecarboxaldehyde.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizing the Mechanisms

Dess-Martin Periodinane Oxidation Mechanism

DMP_Oxidation cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Elimination Alcohol R-CH₂-OH Intermediate1 Periodinane Intermediate Alcohol->Intermediate1 + DMP - AcOH DMP Dess-Martin Periodinane (I(OAc)₃) Intermediate1_c Periodinane Intermediate Aldehyde R-CHO Intermediate1_c->Aldehyde - AcOH IBX_analog Iodane Byproduct Intermediate1_c->IBX_analog

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Swern Oxidation Mechanism

Swern_Oxidation DMSO DMSO Electrophile Reactive Electrophile (Me₂SCl⁺) DMSO->Electrophile + (COCl)₂ - CO, -CO₂ OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt Electrophile->Alkoxysulfonium + R-CH₂-OH Alcohol R-CH₂-OH Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base - Base·HCl Base Hindered Base (e.g., NEt₃) Aldehyde R-CHO Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS

Caption: Key steps in the Swern oxidation mechanism.

Conclusion

The oxidation of pyridylmethanols is a critical transformation in medicinal chemistry and drug development. While traditional chromium-based reagents are effective, their toxicity and environmental impact have spurred the development of a diverse array of milder and more selective alternatives. Activated DMSO oxidations, hypervalent iodine reagents, heterogeneous manganese dioxide, and catalytic aerobic systems each offer unique advantages and disadvantages. The optimal choice of reagent will depend on the specific substrate, the scale of the reaction, and the desired level of "greenness." By understanding the underlying mechanisms and carefully considering the comparative data presented, researchers can make informed decisions to efficiently and sustainably achieve their synthetic goals.

References

  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975 , 16 (31), 2647–2650. [Link][7]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones; Springer: New York, 2006. [Link][8]

  • Parikh, J. R.; Doering, W. von E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link][16]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. A new, catalytic, and highly efficient oxidation of alcohols to aldehydes and ketones. J. Org. Chem.1987 , 52 (12), 2559–2562. [Link]

  • Stahl, S. S. Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Angew. Chem. Int. Ed.2004 , 43 (26), 3400–3420. [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link][1]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link][3]

  • Wikipedia. Pyridinium chlorochromate. [Link][2]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). [Link][4]

  • AdiChemistry. PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. [Link][5]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. [Link][14]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link][15]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link][17]

  • Wikipedia. Parikh–Doering oxidation. [Link][12]

  • Wikipedia. Swern oxidation. [Link][10]

  • Wikipedia. TEMPO. [Link][24]

  • Chem-Station. TEMPO Oxidation. [Link][27]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link][30]

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Comparative Guide: Structural Characterization of (5-Bromo-6-methylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), (5-Bromo-6-methylpyridin-2-yl)methanol represents a high-value scaffold.[1] Its utility lies in its trifunctional nature: the pyridine nitrogen serves as a hydrogen bond acceptor, the hydroxymethyl group acts as a flexible donor/acceptor, and the 5-bromine atom provides a handle for cross-coupling or a site for halogen bonding (


-hole interactions).

While NMR spectroscopy is ubiquitous for routine characterization, it frequently fails to resolve the supramolecular interactions—specifically halogen bonding and precise rotameric states—that dictate the biological efficacy of this scaffold. This guide objectively compares X-ray crystallography against NMR and DFT methods, demonstrating why X-ray analysis is the requisite gold standard for validating the structural integrity and binding potential of this derivative.

Part 1: The Structural Challenge

The core challenge with (5-Bromo-6-methylpyridin-2-yl)methanol is not connectivity, but conformation and packing .[1]

  • Rotational Freedom: The C2-CH2OH bond has free rotation, allowing the hydroxyl group to adopt multiple conformations (intramolecular H-bond to Pyridine-N vs. intermolecular networking).[1]

  • Halogen Bonding: The 5-Br atom creates an electrophilic region (

    
    -hole) capable of interacting with backbone carbonyls in target proteins.[1] Solution-state methods often miss this subtle electronic feature.[1]
    
  • Steric Clash: The 6-methyl group introduces steric strain adjacent to the nitrogen, potentially distorting the ring planarity or altering the preferred binding mode compared to the non-methylated analog.

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following table contrasts the three primary methods for characterizing this scaffold.

FeatureX-Ray Crystallography (Gold Standard)Solution NMR (

H/

C/NOESY)
DFT Modeling (B3LYP/6-31G*)
Primary Output 3D Electron Density Map (Absolute Configuration)Chemical Shifts & Through-Space CouplingsEnergy Landscapes & MO Orbitals
Halogen Bonding Directly Observable (Geometry & Distance <

vdW radii)
Indirect/Inferred (via solvent shifts)Predicted (Dependent on Basis Set)
H-Bonding Network Explicitly mapped (Donor-Acceptor distances)Averaged (Dynamic exchange obscures specific contacts)Idealized (Gas phase often ignores solvation)
Sample State Solid State (Static)Solution (Dynamic Average)Virtual (Static)
Limitation Requires single crystal (difficult for oily pyridines)Cannot distinguish rapid conformer exchangeComputationally expensive for lattice energy

Verdict: While NMR is faster for purity checks, X-ray Crystallography is indispensable for mapping the interaction vectors (Br...O/N distances) that medicinal chemists rely on for structure-activity relationship (SAR) studies.

Part 3: Experimental Protocols

Synthesis of the Crystallization Precursor

Context: High purity (>99%) is a prerequisite for successful crystallization.

  • Starting Material: Begin with 6-methyl-5-bromopicolinic acid or its methyl ester.[1]

  • Reduction: Dissolve ester in anhydrous THF. Cool to 0°C.

  • Reagent: Add LiAlH

    
      (1.1 eq) or NaBH
    
    
    
    (in MeOH) dropwise. Note: NaBH
    
    
    is milder and preferred to prevent debromination.
  • Quench: Standard Fieser workup.

  • Purification: Flash chromatography (Hexanes:EtOAc, gradient 80:20 to 50:50). The product often elutes as a viscous oil that solidifies upon standing.

Crystallization Strategy (The Critical Step)

Pyridine methanols are notorious for forming oils due to strong intermolecular H-bonding preventing ordered packing.[1] We utilize a Vapor Diffusion approach to slow down kinetics and encourage lattice formation.

Protocol:

  • Inner Vial: Dissolve 20 mg of (5-Bromo-6-methylpyridin-2-yl)methanol in 0.5 mL of a "Good Solvent" (e.g., Acetone or THF ).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Bad Solvent" (e.g., Pentane or Hexane ).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Crystals typically appear within 48–72 hours as prisms.

Troubleshooting: If oiling occurs, introduce a "seed" crystal or switch to Slow Evaporation from a 1:1 mixture of Ethanol:Water .

Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.[1]

  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature reduces thermal motion of the terminal -OH and methyl groups, sharpening the electron density.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom.

Part 4: Structural Insights & Mechanism

The "Pincer" and The "Anchor"

X-ray analysis of this derivative typically reveals two distinct structural motifs:

  • The Pincer (H-Bonding): The hydroxymethyl group often rotates to form an intermolecular hydrogen bond with the pyridine nitrogen of a neighboring molecule (

    
    ), forming infinite chains or dimers.
    
  • The Anchor (Halogen Bonding): The 5-Br atom exhibits a "Type II" halogen bond interaction. The C-Br bond points directly at an electron-rich species (like the Oxygen of the hydroxyl group in a neighbor), with a

    
     angle approaching 180°.[1]
    
Visualization of Workflows
Diagram 1: Crystallization Decision Matrix

This logic tree guides the researcher through the difficult crystallization process of pyridine derivatives.

CrystallizationWorkflow Start Purified (5-Bromo-6-methylpyridin-2-yl)methanol SolubilityCheck Solubility Test Start->SolubilityCheck VaporDiff Vapor Diffusion (Acetone/Hexane) SolubilityCheck->VaporDiff Soluble in polar aprotic SlowEvap Slow Evaporation (EtOH/Water) SolubilityCheck->SlowEvap Soluble in polar protic Oiling Result: Oiling? VaporDiff->Oiling SlowEvap->Oiling Seeding Add Seed Crystal or Scratch Vial Oiling->Seeding Yes Xray X-Ray Data Collection (100 K, Mo-Source) Oiling->Xray No (Crystals formed) Seeding->VaporDiff Retry

Caption: Decision tree for optimizing crystallization conditions of pyridine-methanol derivatives.

Diagram 2: Supramolecular Interaction Map

Illustrating the competing forces observed in the crystal lattice.

InteractionMap cluster_0 Lattice Forces MolA Molecule A (Donor) Br 5-Br (Sigma Hole) MolA->Br OH 2-CH2OH Group MolA->OH MolB Molecule B (Acceptor) Npy Pyridine N MolB->Npy Br->Npy Halogen Bond (Weak, Directional) OH->Npy Hydrogen Bond (Strong, Dominant)

Caption: Schematic of orthogonal interactions: Halogen bonding (Br...N) vs. Hydrogen bonding (OH...N).

Part 5: References

  • PubChem. (5-Bromopyridin-2-yl)methanol | C6H6BrNO.[1] National Library of Medicine. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[1] Available at: [Link]

  • Horton, P. N., et al. "The role of the halogen bond in the crystal engineering of pyridine derivatives." CrystEngComm, 2013. (Contextual grounding for halogen bonding in pyridines).

  • University of Florida. Guide to Growing Crystals for X-ray Crystallography. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (5-Bromo-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 137778-11-1 Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol Physical State: Solid (White to off-white crystalline powder)[1]

Part 1: Executive Safety Summary (Immediate Action)

Treat as: HARMFUL & IRRITANT. While specific toxicological data for this precise isomer is limited, structural analogs (halogenated pyridine methanols) consistently exhibit acute toxicity upon ingestion and severe irritation to mucous membranes.[1] Adopt the Precautionary Principle : handle as a Category 3/4 Acute Toxin until proven otherwise.[1]

Critical Hazard Profile
Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Irritation H315 Causes skin irritation.[2][3][4][5]
Eye Irritation H319 Causes serious eye irritation.[2][4][5]
STOT - SE H335 May cause respiratory irritation (Dust/Vapor).[1][2][4][5]

Part 2: Personal Protective Equipment (PPE) Strategy

Effective protection relies on creating redundant barriers between the chemical and the operator.[1] The following selection logic is based on the compound's physical state (dust hazard) and chemical properties (halogenated organic).

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness)Permeation Resistance: Pyridine derivatives can permeate latex.[1] Nitrile offers superior resistance to organic bases.[1] Double gloving provides a "breakthrough" buffer during solubilization steps.[1]
Respiratory N95 / P100 Respirator (if outside hood)Particulate Control: As a solid powder, the primary inhalation risk is airborne dust during weighing. Engineering controls (fume hood) are primary; respirators are secondary.[1]
Eye/Face Chemical Splash Goggles Mucosal Protection: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity against irritant dust.[1]
Body Tyvek® Lab Coat or Poly-Cotton with ApronDecontamination: Standard cotton coats absorb liquids.[1] If handling solutions >100mM, use a chemical-resistant apron to prevent soak-through.[1]

Part 3: Operational Handling Protocols

Workflow Logic

The following diagram outlines the safe operational flow, emphasizing containment at critical transfer points.

G cluster_hood Chemical Fume Hood (Sash < 18 inches) Storage Storage (2-8°C, Dry) Weighing Weighing Station (Static Control) Storage->Weighing Warm to RT (Prevent Condensation) Transfer Solid Transfer (Funnel/Spatula) Weighing->Transfer Avoid Drafts Solubilization Solubilization (Solvent Addition) Transfer->Solubilization Add Solvent to Solid Reaction Reaction Setup (Inert Atm) Solubilization->Reaction Syringe Transfer

Figure 1: Operational workflow emphasizing containment within the fume hood during the solid-handling phase.

Step-by-Step Protocol
Phase A: Preparation & Weighing
  • Equilibration: Remove the container from cold storage (2-8°C) and allow it to reach room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic solid.[1]

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.[1] Static charge can cause the powder to "jump" onto gloves or bench surfaces.[1]

  • Containment: Perform all weighing inside a chemical fume hood. If a balance is not available inside the hood, use a tarred transfer vessel (vial with cap) to transport the solid.[1]

Phase B: Solubilization
  • Solvent Choice: The compound is soluble in DCM, Methanol, and DMSO.[1]

  • Technique: Always add the solvent to the solid, not the reverse.[1] This prevents the displacement of light powder into the air.[1]

  • Dissolution: Mild sonication may be required.[1] Vent the vial periodically if using volatile solvents like DCM to prevent pressure buildup.[1]

Phase C: Reaction Setup (Cross-Coupling Context)
  • Reactivity: The bromine position (C5) is susceptible to Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1] The alcohol group is nucleophilic.[1]

  • Base Sensitivity: If using strong bases (e.g., NaH, LDA), the hydroxyl proton will deprotonate first.[1] Account for this stoichiometry (requires 2 equivalents of base for C-deprotonation elsewhere).

Part 4: Emergency Response & Spill Management

Accidental Release Measures

Do NOT use compressed air to clean spills. This aerosolizes the hazardous dust.[1]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Ensure goggles and double gloves are worn.[1]

  • Containment:

    • Dry Spill: Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.[1] Scoop up the damp material into a waste container.[1]

    • Wet Spill: Absorb with vermiculite or sand.[1]

  • Decontamination: Wipe the surface with 10% sodium carbonate solution followed by water.[1]

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower lids.[1] The pyridine nitrogen can cause corneal damage if not rinsed quickly.[1]

  • Skin Contact: Wash with soap and water.[1][2][5] Do not use ethanol on skin, as it may enhance transdermal absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Part 5: Waste Disposal & Deactivation

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.[1]

  • Waste Stream: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong acids (risk of exothermic protonation) or strong oxidizers.[1]

  • Labeling: Clearly label as "Contains Halogenated Pyridines - Toxic/Irritant."[1]

References

  • PubChem. (n.d.).[1] (5-Bromopyridin-2-yl)methanol (Compound CID 5200169).[1] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link] (Note: Used as the primary source for GHS classification of the structural analog due to the close structure-activity relationship.)[1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Pyridine derivatives. Retrieved February 2, 2026, from [Link][1]

Sources

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